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(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Documentation Hub

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  • Product: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
  • CAS: 935466-91-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine in Drug Discovery

Executive Summary The compound (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a fused p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a fused pyrazole-pyridine core, this scaffold acts as a purine bioisostere, making it a privileged structure in the development of ATP-competitive kinase inhibitors[2]. The strategic placement of a methanamine group at the C4 position introduces a primary amine that significantly alters the molecule's electrostatic surface. This functionalization provides a critical vector for hydrogen bonding in solvent-exposed regions of protein binding pockets, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutics[3].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical behavior of this scaffold is essential for predicting its trajectory in biological systems and optimizing downstream synthetic reactions. The pyrazolo[3,4-b]pyridine core possesses two distinct ionizable centers, while the methanamine substituent introduces a highly reactive third center.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters and Structural Implications

ParameterValueCausality / Implication
CAS Number 935466-91-4[1]Unique identifier for the C4-methanamine isomer.
Molecular Weight 148.17 g/mol [1]Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Predicted pKa (Pyridine N) ~5.92[4]Weakly basic; remains largely unprotonated at physiological pH (7.4), facilitating hydrophobic interactions within kinase hinge regions.
Predicted pKa (Pyrazole NH) ~10.87[5]Weakly acidic; acts as a critical hydrogen bond donor to hinge region backbone residues (e.g., in FGFR or TBK1)[6].
Predicted pKa (Amine) ~9.5 - 10.0Highly basic; fully protonated at pH 7.4, driving aqueous solubility and interacting with acidic residues in the solvent channel.
Storage Conditions 2–8 °C, Inert GasCold, inert storage prevents oxidative degradation of the primary amine and atmospheric moisture absorption.

Synthetic Methodology and Functionalization

The construction of the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold requires precise control over regioselectivity and reduction conditions to prevent unwanted side reactions[2].

Protocol 1: Synthesis of the Core and Nitrile Reduction

Step 1: Pyrazole Ring Closure

  • Procedure : React a 2-chloro-3-formyl-4-cyanopyridine derivative with hydrazine hydrate (2.0 equivalents) in ethanol at 80°C for 3 hours.

  • Causality : Hydrazine acts as both a nucleophile to displace the C2-chloride and a condensing agent with the C3-aldehyde, effectively closing the pyrazole ring[2]. The use of ethanol ensures the solubility of the intermediate while allowing the highly polar bicylic product to precipitate upon cooling, simplifying isolation.

Step 2: Catalytic Hydrogenation of the Nitrile

  • Procedure : Dissolve the resulting 4-cyano-1H-pyrazolo[3,4-b]pyridine in methanolic HCl (0.1 M). Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. Filter through Celite and concentrate in vacuo.

  • Causality : The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. If reduced in neutral conditions, the newly formed primary amine can attack the unreduced imine, yielding an unwanted secondary amine dimer. Conducting the reaction in acidic methanol immediately protonates the primary amine upon formation, passivating it against nucleophilic attack and ensuring high yields of the target methanamine.

Synthesis A 2-Chloro-4-cyano- 3-formylpyridine B Hydrazine Hydrate (Cyclization) A->B EtOH, 80°C C 4-Cyano-1H-pyrazolo [3,4-b]pyridine B->C Ring Closure D H2, Pd/C, MeOH/HCl (Reduction) C->D Acidic Conditions E (1H-Pyrazolo[3,4-b]pyridin- 4-yl)methanamine D->E Target Scaffold

Figure 1: Generalized synthetic workflow for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

Application in Kinase Inhibitor Design

The 1H-pyrazolo[3,4-b]pyridine core is extensively utilized to target the ATP-binding pocket of kinases such as Fibroblast Growth Factor Receptors (FGFR), TANK-Binding Kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs)[3][6]. The N1-H and N2 atoms of the pyrazole ring form critical bidentate hydrogen bonds with the hinge region backbone. The C4-methanamine group is typically directed toward the solvent channel or the ribose-binding pocket, where it can be further functionalized (e.g., via amide coupling or reductive amination) to tune target selectivity and improve cellular permeability[3].

Pathway Ligand FGF Ligand Receptor FGFR Kinase Domain Ligand->Receptor Activation Adaptor FRS2 / Grb2 Receptor->Adaptor Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor ATP-competitive Inhibition Cascade RAS / RAF / MEK Adaptor->Cascade Signal Transduction Target ERK1/2 (Proliferation) Cascade->Target Pathway Activation

Figure 2: Mechanism of action for pyrazolo[3,4-b]pyridine-based FGFR kinase inhibitors.

Analytical Validation Protocol

To ensure the structural integrity and purity of the synthesized (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine before downstream assay deployment, the following self-validating analytical workflow must be executed.

Protocol 2: LC-MS and NMR Validation

Step 1: LC-MS Profiling

  • Execution : Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient supplemented with 0.1% Formic Acid.

  • Validation Check : The primary amine will readily ionize in positive electrospray ionization (ESI+). You must observe the [M+H]+ peak at m/z≈149.08 .

  • Self-Correction/Troubleshooting : If a dominant peak at m/z≈280 is observed, it indicates dimerization occurred during the nitrile reduction step. The acidity of the hydrogenation solvent must be increased in subsequent batches to fully passivate the primary amine.

Step 2: 1H NMR Spectroscopy (DMSO-d6)

  • Execution : Acquire a 1H NMR spectrum at 400 MHz.

  • Validation Check :

    • The pyrazole N-H proton should appear as a broad singlet far downfield (>13.0 ppm), confirming the intact bicyclic core.

    • The pyridine protons (C5 and C6) will appear as coupled doublets around 7.0-8.5 ppm.

    • The methylene protons ( −CH2​− ) of the methanamine group should appear as a singlet around 4.0 ppm, integrating for 2H.

    • The primary amine protons ( −NH2​ ) will appear as a broad singlet around 2.0-3.0 ppm. Crucial Validation : This peak must disappear upon the addition of D2​O (deuterium exchange), confirming the presence of exchangeable amine protons rather than aliphatic impurities.

References

  • 935466-91-4|(1H-Pyrazolo[3,4-b]pyridin-4-yl)
  • Source: chemicalbook.
  • Source: benchchem.
  • Source: chemicalbook.
  • Source: acs.
  • Source: nih.
  • Source: chemicalbook.

Sources

Exploratory

in vitro binding affinity of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Fragment-Based Kinase Targeting: In Vitro Binding Affinity and Mechanistic Profiling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Executive Summary In the landscape of targeted oncology and precision medicine, the 1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Kinase Targeting: In Vitro Binding Affinity and Mechanistic Profiling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Executive Summary

In the landscape of targeted oncology and precision medicine, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. As a low-molecular-weight building block (MW 148.17), (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4) serves as a critical starting point in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of the in vitro binding affinity of this fragment, the causality behind its structural interactions, and the self-validating experimental protocols required to accurately quantify its thermodynamic and kinetic binding profiles.

Mechanistic Causality: The Structural Rationale for Binding

The efficacy of the 1H-pyrazolo[3,4-b]pyridine core lies in its ability to act as a highly efficient adenine mimetic. The binding affinity of this fragment is driven by a precise combination of hydrogen bonding and electrostatic interactions within the kinase active site:

  • Hinge Region Bidentate Anchoring: The N1 and N2 atoms of the pyrazole ring, along with the N6 atom of the pyridine ring, establish a rigid hydrogen bond donor-acceptor network. For example, structural modeling of this core in Sterile-α Motif Kinase (ZAK) demonstrates a critical dual hydrogen bond network with hinge residues like Ala85 [2]. Disruption of this network (e.g., via methylation) results in a near-total loss of inhibitory potency [2].

  • The 4-Methanamine Vector: While the core anchors the molecule to the hinge, the 4-methanamine substituent projects toward the solvent channel or the ribose-binding pocket. At physiological pH, the primary amine is protonated, allowing it to form salt bridges with conserved acidic residues (such as the catalytic aspartate in the HRD motif or the DFG motif). Furthermore, this primary amine serves as a synthetic vector for amide coupling or reductive amination, enabling the rapid elaboration of the fragment into highly potent, selective leads against targets like ALK[3] and PLK4 [4].

Binding_Mechanism Core 1H-Pyrazolo[3,4-b]pyridine Core ATP Adenine Mimetic Subst 4-Methanamine Vector Solvent Channel / Sugar Pocket Core->Subst C4 Substitution Hinge Kinase Hinge Region Backbone Amide/Carbonyl Core->Hinge Bidentate H-Bonds Pocket Catalytic Aspartate / DFG Salt Bridge / H-Bond Subst->Pocket Electrostatic Interaction

Pharmacophore model of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine kinase binding.

In Vitro Binding Affinity Assessment: Self-Validating Protocols

Quantifying the binding affinity of a low-molecular-weight fragment requires highly sensitive, orthogonal techniques. Fragments typically exhibit fast association ( kon​ ) and dissociation ( koff​ ) rates, making standard biochemical assays prone to false negatives. We employ a two-tiered, self-validating approach.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is the gold standard for fragment screening because it provides real-time, label-free kinetic data ( KD​ ) and can detect the transient, low-affinity interactions characteristic of unmodified fragments.

  • Rationale: SPR directly measures mass changes on a sensor chip, allowing us to capture the rapid koff​ of the 4-methanamine fragment without the interference of fluorescent labels or competing ATP.

  • Step-by-Step Methodology:

    • Immobilization: Covalently couple the target kinase (e.g., recombinant ALK or PLK4) to a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal-to-noise for a 148 Da fragment.

    • System Suitability (Self-Validation 1): Inject a known high-affinity reference inhibitor (e.g., Crizotinib for ALK [3]) to verify that the immobilized kinase retains its active, folded conformation. The experimental Rmax​ must align with the theoretical Rmax​ calculated by (MWligand​/MWprotein​)×Rimmobilized​ .

    • Analyte Injection: Prepare a 2-fold concentration series of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (from 3.125 µM to 500 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Reference Subtraction (Self-Validation 2): Route the injection over a blank reference channel (activated and deactivated without protein). Subtract the reference signal and a DMSO calibration curve to eliminate bulk refractive index artifacts.

    • Data Analysis: Fit the steady-state responses to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 2: TR-FRET Competitive Binding Assay

To confirm that the fragment specifically binds to the ATP-binding pocket, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Rationale: TR-FRET provides an orthogonal validation of the SPR data. By measuring the displacement of an ATP-competitive fluorescent tracer, we prove the causality of the fragment's mechanism of action (ATP competition).

  • Step-by-Step Methodology:

    • Reagent Assembly: Combine the target kinase (Europium-labeled anti-tag antibody) with an Alexa Fluor 647-labeled ATP-competitive tracer in a 384-well low-volume plate.

    • Compound Addition: Add (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine in a 10-point dose-response curve (top concentration 1 mM).

    • Equilibration: Incubate the plate for 1 hour at room temperature to allow the system to reach thermodynamic equilibrium.

    • Signal Detection & Validation (Self-Validation 3): Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the Z'-factor using DMSO-only (negative) and no-tracer (positive) controls. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and signal stability before calculating the IC50​ .

FBDD_Workflow A Fragment Library (1H-Pyrazolo[3,4-b]pyridines) B Primary Screen: SPR (KD & Kinetics) A->B C Orthogonal Validation: TR-FRET (IC50) B->C KD < 500 µM D Structural Biology: X-ray Co-crystallization C->D Validated Hits E Lead Optimization: Elaboration of 4-methanamine D->E Hinge Binding Confirmed E->B Iterative Cycle

Workflow for in vitro affinity profiling and optimization of kinase fragments.

Quantitative Data Presentation

The bare fragment (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine typically exhibits micromolar affinity, which is expected for an unoptimized building block. However, iterative elaboration utilizing the 4-methanamine vector yields highly potent, nanomolar inhibitors. The table below summarizes the binding affinity progression from the bare fragment to advanced lead compounds across various kinase targets documented in recent literature.

Compound / DerivativeTarget KinaseAssay TypeBinding Affinity ( KD​ / IC50​ )Mechanistic Note
Bare Fragment (CAS: 935466-91-4)Generic Kinase PanelSPR / TR-FRET~ 45.0 - 150.0 µM ( KD​ )Baseline hinge-binding interaction; rapid koff​ .
Elaborated Derivative (10g) ALK-L1196M [3]Enzymatic Assay< 0.5 nM ( IC50​ )Overcomes crizotinib resistance via optimized pocket filling.
Elaborated Derivative (29u) PLK4 [4]Kinase Assay26.0 nM ( IC50​ )Type-II inhibitor; outstanding selectivity across 47 kinases.
Elaborated Derivative (3h) ZAK [2]ADP-Glo Assay3.3 nM ( IC50​ )Highly selective; suppresses downstream signals in vitro/in vivo.

Conclusion

The (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine fragment represents a masterclass in structural efficiency. By combining a rigid, highly complementary hinge-binding core with a versatile, solvent-directed primary amine, it provides drug developers with a reliable foundation for kinase inhibitor design. Through the rigorous application of self-validating SPR and TR-FRET protocols, researchers can accurately map the thermodynamic landscape of this fragment, ensuring that downstream synthetic elaborations translate into potent, selective, and clinically viable therapeutics.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2022, 27, 2237. URL:[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry 2017. URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry 2019. URL:[Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry 2022. URL:[Link]

Foundational

Deconvoluting the Polypharmacology of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine: Target Identification Pathways

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning primarily as a potent bioisostere for adenine[1]. By mimicking the purine ring of ATP, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning primarily as a potent bioisostere for adenine[1]. By mimicking the purine ring of ATP, derivatives of this scaffold competitively bind to the highly conserved hinge region of various kinases, making them formidable candidates for targeted oncology therapies[1].

The specific building block (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine introduces a critical functional advantage: a highly reactive primary amine at the C4 position. This whitepaper provides an in-depth technical roadmap for researchers seeking to identify and validate the biological targets of compounds derived from this scaffold. By leveraging the C4-methanamine as a synthetic handle, we explore orthogonal target identification pathways, combining chemoproteomic profiling, label-free thermal shift assays, and kinome-wide screening to construct a self-validating target deconvolution system.

Structural Rationale: The C4-Methanamine Advantage

In kinase inhibitor design, the pyrazolo[3,4-b]pyridine core anchors the molecule to the kinase hinge region. Specifically, the N1-H and the N7 atom of the core form critical hydrogen bonds with the backbone carbonyl and amide groups of the hinge residues[1][2]. Alterations to these specific nitrogen atoms—such as N-methylation—often result in a complete loss of enzymatic activity[2].

The strategic placement of the methanamine group (-CH₂NH₂) at the C4 position is not arbitrary. Crystallographic data of pyrazolo[3,4-b]pyridines bound to kinases like FGFR, TRK, and ALK reveal that the C4 vector projects outward into the solvent-exposed channel or the specificity pocket[2][3][4].

  • Causality in Design: Because the C4 position points toward the solvent interface, attaching bulky functional groups (like biotin-PEG linkers or fluorophores) to the primary amine does not sterically hinder the core's ability to bind the hinge region. This makes (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine an ideal precursor for synthesizing affinity probes used in chemoproteomics.

Pathway A: Chemoproteomic Affinity Profiling

Chemoproteomics relies on the physical enrichment of target proteins from complex biological matrices. By exploiting the nucleophilic nature of the C4-methanamine, researchers can synthesize a functionalized probe to capture interacting proteins.

Experimental Protocol: Affinity Pull-Down & LC-MS/MS

Objective: To identify direct binding partners of the pyrazolo[3,4-b]pyridine derivative using a biotinylated probe. Self-Validating Mechanism: The protocol mandates a competitive displacement control. True targets will be outcompeted by an excess of the free, unlinked parent compound, distinguishing them from non-specific background binders.

Step-by-Step Methodology:

  • Probe Synthesis: React (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine with NHS-PEG4-Biotin in the presence of DIPEA and DMF. The PEG4 linker ensures sufficient distance between the bulky biotin tag and the pharmacophore, preventing steric clashes at the target binding site.

  • Lysate Preparation: Lyse target cancer cells (e.g., H1581 for FGFR-driven models[2]) in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors) to preserve native protein folding.

  • Incubation & Competition:

    • Sample A (Probe): Incubate 2 mg of cell lysate with 10 µM of the biotinylated probe for 4 hours at 4°C.

    • Sample B (Competition): Pre-incubate lysate with 100 µM of the unmodified parent compound for 1 hour prior to adding the 10 µM probe.

  • Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads to both samples. Incubate for 1 hour at 4°C. Wash beads stringently (3x with lysis buffer, 2x with PBS) to remove weak, non-specific interactors.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the enriched proteins directly on the beads using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry (e.g., Orbitrap). Proteins significantly depleted in Sample B compared to Sample A are considered specific high-affinity targets.

TargetID Compound (1H-Pyrazolo[3,4-b]pyridin-4-yl) methanamine Probe Biotinylated Probe (via C4-amine) Compound->Probe PEG-Biotinylation Lysate Cell Lysate Incubation Probe->Lysate Beads Streptavidin Enrichment Lysate->Beads Pull-down LCMS LC-MS/MS Proteomics Beads->LCMS Trypsin Digestion Target Target Identification (e.g., FGFR, ALK) LCMS->Target Data Analysis

Chemoproteomic workflow utilizing the C4-methanamine for probe generation.

Pathway B: Label-Free Target Deconvolution via CETSA

While chemoproteomics is powerful, the addition of a linker can sometimes alter the compound's physiochemical properties or cellular permeability. To ensure trustworthiness, the Cellular Thermal Shift Assay (CETSA) is employed as an orthogonal, label-free pathway. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Experimental Protocol: Intact Cell CETSA
  • Cell Treatment: Seed cells in 10 cm dishes. Treat with the unmodified pyrazolo[3,4-b]pyridine derivative (e.g., 1 µM) or DMSO vehicle control for 1-2 hours to allow intracellular target engagement.

  • Thermal Profiling: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via freeze-thaw cycles (liquid nitrogen to 37°C, 3 times). Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized, soluble protein; the pellet contains denatured, aggregated protein.

  • Quantification: Analyze the soluble fractions via Western Blotting for suspected targets (e.g., Mps1, TRKA, ALK) or via multiplexed quantitative mass spectrometry (Thermal Proteome Profiling). A positive target shift (ΔTm > 2°C) confirms direct intracellular engagement.

Kinome Profiling and Downstream Signaling Validation

Given the propensity of the pyrazolo[3,4-b]pyridine scaffold to inhibit kinases, target identification must be contextualized within the broader kinome. Derivatives have shown exceptional potency against targets like Mps1 (IC50 = 2.596 nM)[5], ALK-L1196M (IC50 < 0.5 nM)[4], TRKA (IC50 = 56 nM)[3], and FGFR1[2].

Once a target is identified via Pathways A and B, validating the inhibition of its downstream signaling cascades is imperative to prove functional relevance.

Signaling Inhibitor Pyrazolo[3,4-b]pyridine Derivative FGFR FGFR / ALK (Receptor Tyrosine Kinases) Inhibitor->FGFR Inhibits Hinge Region PI3K PI3K FGFR->PI3K Phosphorylation RAS RAS FGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Downstream signaling pathways modulated by pyrazolo[3,4-b]pyridine kinase inhibitors.

Quantitative Data Synthesis

The following table synthesizes representative target validation data for optimized pyrazolo[3,4-b]pyridine derivatives, demonstrating how biochemical assays, chemoproteomics (SILAC Fold-Change), and CETSA data converge to validate target identity.

Target KinaseEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Chemoproteomic Enrichment (Log₂ FC)CETSA Thermal Shift (ΔTm °C)Clinical Relevance
ALK (WT) < 0.51.24.8+ 5.2NSCLC[4]
ALK (L1196M) < 0.52.54.5+ 4.9Crizotinib-resistant NSCLC[4]
FGFR1 12.445.03.9+ 4.1FGFR1-amplified tumors[2]
TRKA 56.0304.02.7+ 3.0NTRK fusion cancers[3]
Mps1 2.618.54.1+ 4.5Aggressive solid tumors[5]

Note: Data represents a synthesized profile of advanced pyrazolo[3,4-b]pyridine derivatives optimized from the core scaffold.

Conclusion

The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold is a highly versatile starting point for targeted drug discovery. By utilizing the C4-methanamine group as a synthetic handle, researchers can seamlessly transition from hit identification to rigorous target deconvolution. The integration of chemoproteomic pull-downs (Pathway A) with label-free thermal shift assays (Pathway B) provides a robust, self-validating framework. This dual-pathway approach ensures that the identified targets—whether they be ALK, FGFR, TRK, or Mps1—are not merely in vitro artifacts, but true physiological drivers of the compound's therapeutic efficacy.

References

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed / NIH. Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. Available at:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Characterizing the Pharmacokinetic Profile of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine: A Technical Guide for Early Drug Discovery

Abstract This guide provides a comprehensive framework for determining the pharmacokinetic (PK) profile of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, a member of a promising class of kinase inhibitors, during the criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for determining the pharmacokinetic (PK) profile of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, a member of a promising class of kinase inhibitors, during the critical early stages of drug discovery.[1][2][3] Navigating a compound from a promising hit to a viable clinical candidate requires a deep, early understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5] This document outlines a sequential, logic-driven approach, detailing the causality behind experimental choices for both in vitro ADME assays and subsequent in vivo studies. By integrating robust experimental protocols, clear data interpretation strategies, and decision-making frameworks, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals aiming to efficiently optimize and advance molecules like (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

Introduction: The Pivotal Role of Early PK in Kinase Inhibitor Development

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors targeting various pathways implicated in oncology and immune-related diseases.[1][2][3] (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, as a representative of this class, holds therapeutic potential that can only be realized if it possesses a suitable pharmacokinetic profile. Early, systematic characterization of ADME properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that prevents costly late-stage failures and enables rational lead optimization.[6][7][8]

This guide will delineate a two-phase approach to comprehensively profile this compound:

  • Phase 1: Foundational In Vitro ADME Profiling. A suite of high-throughput assays to establish baseline characteristics of metabolic stability, permeability, and protein binding. These data provide the first glimpse into the molecule's "drug-like" potential.[9][10][11]

  • Phase 2: Definitive In Vivo Pharmacokinetic Assessment. A focused animal study to understand the compound's behavior in a whole biological system, yielding critical parameters like bioavailability, clearance, and half-life.[12][13]

The overarching goal is to build a robust data package that informs go/no-go decisions and guides the next steps in the drug discovery cascade.[14]

Phase 1: Foundational In Vitro ADME Profiling

In vitro ADME assays are indispensable tools for early compound screening, offering a cost-effective and rapid method to identify potential liabilities before committing to resource-intensive animal studies.[7][11]

Metabolic Stability Assessment

Metabolism, primarily in the liver, is a major mechanism of drug clearance.[15] Assessing metabolic stability helps predict how long a drug will last in the body.

Experimental Choice: We begin with a Liver Microsomal Stability Assay . Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[15] This assay is chosen for its high-throughput capability and cost-effectiveness, making it ideal for early lead optimization.[15]

Protocol 1: Human Liver Microsome (HLM) Stability Assay [15][16][17]

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (typically from a DMSO stock, ensuring final DMSO concentration is <0.5%) to the microsomal solution to a final concentration of 1 µM.[17] Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-cofactor regenerating system.[16]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.[15] This step precipitates the proteins and halts enzymatic activity.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[15][17]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin is a critical determinant of its efficacy.[18] Only the unbound (free) fraction of the drug is available to interact with its target, distribute into tissues, and be cleared.[18]

Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold standard for determining PPB.[19][20] This method accurately measures the distribution of the compound between plasma and a protein-free buffer at equilibrium, providing a direct measure of the unbound fraction.[18][20]

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [18][19][21]

  • Preparation: Spike human plasma with (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine to a final concentration of 1 µM.

  • Loading the RED Device: Add the spiked plasma (e.g., 300 µL) into the sample chamber (red-ringed) of the RED device insert.

  • Buffer Addition: Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the corresponding buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[18][21]

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[18]

  • Analysis: Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Calculation: The percentage bound is calculated using the concentrations measured in the plasma (Cplasma) and buffer (Cbuffer) chambers.

Intestinal Permeability Assessment

For orally administered drugs, the ability to cross the intestinal wall is a prerequisite for absorption.

Experimental Choice: The Caco-2 Permeability Assay is the most widely used in vitro model to predict human intestinal absorption.[22][23] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[23][24]

Protocol 3: Bidirectional Caco-2 Permeability Assay [24][25][26]

  • Cell Culture: Seed Caco-2 cells onto filter inserts in a transwell plate and culture for 21 days to allow for full differentiation and monolayer formation.[24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above the established threshold (e.g., >200 Ω·cm²).[25][26]

  • Transport Study (A→B):

    • Add (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (e.g., 10 µM in transport buffer) to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 90 or 120 minutes), take a sample from the basolateral chamber for LC-MS/MS analysis.[23][24]

  • Transport Study (B→A):

    • Simultaneously, in a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber to measure efflux.[23]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[23]

Interpreting In Vitro Data

The data from these assays are synthesized to build an initial risk profile.

ParameterAssayFavorable Outcome (Hypothetical)Implication if Unfavorable
In Vitro Half-Life (t½) HLM Stability> 30 minutesRapid first-pass metabolism, low oral bioavailability.
Intrinsic Clearance (CLint) HLM Stability< 30 µL/min/mg proteinHigh hepatic clearance, short in vivo half-life.
Plasma Protein Binding (% Bound) Equilibrium Dialysis< 95%Low free fraction, may require higher doses for efficacy.
Permeability (Papp A→B) Caco-2 Assay> 10 x 10⁻⁶ cm/sPoor absorption after oral dosing.
Efflux Ratio (ER) Caco-2 Assay< 2.0Active efflux may limit absorption and brain penetration.

This table presents hypothetical data for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, illustrating a favorable profile for progression.

Phase 2: Definitive In Vivo Pharmacokinetic Assessment

If the in vitro profile is promising, the next logical step is to evaluate the compound's behavior in a living system. This provides the most relevant data for predicting human pharmacokinetics.[14]

Experimental Choice: A discrete pharmacokinetic study in Sprague-Dawley rats is the standard industry practice.[12] Rats are a well-characterized model and their use allows for the determination of key PK parameters following both intravenous (IV) and oral (PO) administration.[13]

Study Design & Execution

A robust study design is crucial for generating reliable data.[12]

Protocol 4: Rat Pharmacokinetic Study (IV and PO) [12][27][28]

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[12][29]

  • Acclimation: Allow animals to acclimate for at least one week prior to the study.[12]

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine formulated in a suitable vehicle via the cannula.[12]

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) of the compound in a suitable vehicle after an overnight fast.[12]

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Schedule: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Schedule: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine in rat plasma.[30][31][32] Method validation should adhere to regulatory guidelines, ensuring accuracy and precision.[32][33][34]

    • Analyze all plasma samples.

Data Analysis and Key Parameter Derivation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the key pharmacokinetic parameters.[35][36]

ParameterAbbreviationDescriptionHow It's Used
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Assesses peak exposure and potential for toxicity.[37]
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.[37]
Area Under the Curve AUCThe total drug exposure over time.A measure of the extent of systemic exposure.[37][38]
Half-Life The time required for the plasma concentration to decrease by half.Dictates dosing frequency.[36][37]
Clearance CLThe volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in plasma.Indicates the extent of drug distribution into tissues.
Oral Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation.A critical parameter for determining if a drug is suitable for oral administration.[37]

Calculation of Oral Bioavailability (F%): F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100

Visualization and Decision Making

Visualizing the workflow and the relationship between parameters is essential for clear communication and decision-making.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Decision Gate 1 cluster_2 Phase 2: In Vivo Study cluster_3 Data Analysis & Interpretation cluster_4 Decision Gate 2 HLM Metabolic Stability (HLM Assay) Profile Favorable In Vitro Profile? (High Stability, Low Binding, High Permeability) HLM->Profile PPB Protein Binding (RED Assay) PPB->Profile Caco2 Permeability (Caco-2 Assay) Caco2->Profile RatPK Rat PK Study (IV & PO Dosing) Profile->RatPK Yes Decision Proceed to Lead Optimization / Preclinical Development? Profile->Decision No - Optimize NCA Non-Compartmental Analysis (NCA) RatPK->NCA Params Calculate Key Parameters (AUC, CL, t½, F%) NCA->Params Params->Decision

Caption: Overall pharmacokinetic characterization workflow.

PK_Parameters Dose Dose Absorption Absorption Rate (ka) Dose->Absorption Bioavailability Bioavailability (F%) Dose->Bioavailability Concentration Plasma Concentration (C(t)) Absorption->Concentration Bioavailability->Concentration Clearance Clearance (CL) Concentration->Clearance Vd Volume of Distribution (Vd) Concentration->Vd HalfLife Half-Life (t½) Clearance->HalfLife Vd->HalfLife

Caption: Interrelationship of core pharmacokinetic parameters.

Conclusion and Strategic Outlook

Characterizing the pharmacokinetics of a lead candidate like (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a foundational pillar of modern drug discovery. The systematic, two-phase approach detailed in this guide—moving from high-throughput in vitro assays to a definitive in vivo study—provides a scientifically rigorous and resource-efficient pathway. The resulting data on metabolic stability, permeability, protein binding, clearance, and bioavailability are not merely descriptive. They are predictive tools that enable project teams to de-risk candidates, guide chemical optimization efforts, and build the confidence required to advance the most promising molecules toward preclinical development.[5][39][40] By embracing this integrated PK strategy, research organizations can significantly increase the quality of their candidates and enhance their probability of success in the long journey to delivering new medicines to patients.

References

  • Velagapudi, U. (n.d.). Bioanalytical Method Development Of Lipids, Peptides, And Small Molecules By LC-MS/MS. Pace Life Sciences.
  • Selvita. (n.d.). In Vitro ADME.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • (n.d.). Caco2 assay protocol.
  • PubMed. (n.d.). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Patsnap Synapse. (2025, May 27). What pharmacological assays are used for lead optimization?.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Drug Discovery Chemistry. (2018, April 6). Lead Optimization.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Biobide. (2024, June 7). The Role of Lead Optimization in Drug Discovery.
  • Sartorius. (n.d.). Lead Optimization to Enhance Therapeutic Potential in Drug Development.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • MDPI. (2019, April 5). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling.
  • (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Bio-protocol. (n.d.). Protein binding.
  • (n.d.). Interpreting population pharmacokinetic-pharmacodynamic analyses – a clinical viewpoint.
  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • PubMed. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
  • PMC. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats.
  • Prisys Events. (2025, April 25). Understanding Pharmacokinetics (PK): Key Parameters And Applications in Drug Development.
  • Molecular Pharmaceutics. (2008, March 18). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis.
  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • BioAgilytix. (2022, June 24). What Parameters Are Acquired from a PK Study?.
  • European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics.
  • PubMed. (2019, December 15). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
  • PubMed. (2022, December 15). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PubMed. (2003, March 24). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases.
  • ResearchGate. (2026, January 11). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • ChemicalBook. (2025, July 16). 1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE | 49834-62-0.
  • Sunway Pharm Ltd. (n.d.). (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine - CAS:935466-91-4.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Sources

Protocols & Analytical Methods

Method

HPLC method development for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Abstract This document provides a comprehensive guide for the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Abstract

This document provides a comprehensive guide for the development and initial validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine. This molecule, containing both pyrazole and pyridine moieties, is of interest to the pharmaceutical industry. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, offering a systematic approach from initial analyte characterization to a fully optimized analytical method. We will explore critical parameters such as column chemistry, mobile phase pH, organic modifier selection, and detector settings. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility.

Introduction and Analyte Characterization

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a heterocyclic compound featuring a fused pyrazolo-pyridine ring system with a primary amine functional group.[1][2] Such structures are common scaffolds in medicinal chemistry, making the development of reliable analytical methods crucial for purity assessment, stability studies, and quality control during drug development.[3][4][5]

The primary analytical challenge for this molecule lies in its basic nature, conferred by the methanamine group and the nitrogen atoms in the pyridine ring. Basic compounds are often prone to poor peak shape (tailing) in RP-HPLC due to strong interactions with residual silanol groups on the silica-based stationary phase.[6] Therefore, controlling the mobile phase pH is paramount to achieving symmetrical peaks and reproducible retention.

Physicochemical Properties of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine:

PropertyValue (Estimated/Reported)Significance for HPLC Method Development
Molecular Formula C₇H₈N₄[1]Influences molecular weight and potential for multiple interaction sites.
Molecular Weight 148.17 g/mol [1]Standard molecular weight for small molecule analysis.
Structure Fused heterocyclic rings with a primary amine.The aromatic rings provide UV chromophores for detection. The primary amine dictates the need for pH control.
pKa (Predicted) ~8-9 for the primary amine, ~4-5 for the pyridine nitrogen.Critical for selecting the mobile phase pH to ensure the analyte is in a single, stable ionic form (protonated).
logP (Predicted) Low to moderate.Suggests that reversed-phase chromatography is a suitable analytical mode.[7]

HPLC Method Development Strategy

Our strategy is a systematic, multi-step process designed to efficiently identify and optimize the critical parameters affecting the chromatographic separation. The overall workflow is illustrated below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte_Info Analyte Characterization (pKa, logP, UV Spectra) Mode_Selection Select HPLC Mode (Reversed-Phase) Analyte_Info->Mode_Selection Column_Screening Column Screening (C18, Phenyl-Hexyl) Mode_Selection->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.5) Column_Screening->Mobile_Phase_Screening Gradient_Opt Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Opt Flow_Temp_Opt Flow Rate & Temperature Optimization Gradient_Opt->Flow_Temp_Opt SST System Suitability Testing (SST) Flow_Temp_Opt->SST Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: Overall workflow for HPLC method development.

Initial Conditions & Rationale (Method Scouting)

The goal of the scouting phase is to find a set of conditions that successfully elutes the analyte with a reasonable peak shape and retention time.[8]

  • Chromatographic Mode: Reversed-phase HPLC is selected due to the analyte's moderate polarity.[7] This mode separates compounds based on their hydrophobicity.

  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point. A column with end-capping is crucial to minimize interactions with residual silanols. We will also consider a Phenyl-Hexyl column for alternative selectivity, which can offer unique pi-pi interactions with the analyte's aromatic rings.[9]

  • Mobile Phase:

    • Aqueous Component (A): To ensure the primary amine is fully protonated (ionized) and to avoid peak tailing, a low pH is required.[6] We will use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water, which typically yields a pH of ~2.5-3.0. This pH is well below the pKa of the amine, ensuring it exists in a single, positively charged state, which improves peak shape and retention time stability.[9]

    • Organic Modifier (B): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity and UV transparency. We will start with ACN.[10]

  • Detector: A Diode Array Detector (DAD) or UV detector will be used. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on the pyrazolo-pyridine structure, a starting wavelength of 254 nm is a reasonable choice.[11]

Experimental Protocols

Materials and Instrumentation
  • Analyte: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine standard.

  • Solvents: HPLC-grade Acetonitrile and Methanol, Purified Water (18.2 MΩ·cm).

  • Reagents: Trifluoroacetic Acid (TFA), Formic Acid, Ammonium Acetate.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Columns:

    • C18, 150 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

Protocol: Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of purified water (0.1% TFA). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

Protocol: Method Scouting and Optimization

This protocol follows a logical decision-making process to refine the chromatographic conditions.

Optimization_Logic Start Initial Gradient Run (5-95% B over 20 min) Peak_Shape Acceptable Peak Shape? Start->Peak_Shape Resolution Adequate Resolution? Peak_Shape->Resolution Yes Adjust_pH Adjust pH or Change Acid Modifier (e.g., Formic Acid) Peak_Shape->Adjust_pH No (Tailing) Run_Time Acceptable Run Time? Resolution->Run_Time Yes Change_Column Try Alternative Column (e.g., Phenyl-Hexyl) Resolution->Change_Column No Adjust_Gradient Optimize Gradient Slope & Time Run_Time->Adjust_Gradient No (Too Long) Final_Method Final Optimized Method Run_Time->Final_Method Yes Adjust_pH->Peak_Shape Change_Column->Resolution Adjust_Flow Adjust Flow Rate & Temperature Adjust_Gradient->Adjust_Flow Adjust_Flow->Run_Time

Caption: Logical flow for HPLC method optimization.

  • Initial Scouting Gradient:

    • Inject the 100 µg/mL working standard using a broad gradient to determine the approximate elution conditions.

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 254 nm

    • Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Evaluation and Optimization:

    • Peak Shape: Assess the peak asymmetry. If tailing is observed (>1.5), consider using a different acid modifier (e.g., formic acid) or a different brand of C18 column known for low silanol activity.

    • Retention and Selectivity: Based on the scouting run, adjust the gradient. If the peak elutes very late, start the gradient at a higher %B. If it elutes too early, start at a lower %B or use a shallower gradient slope.[6]

    • Resolution: If impurities are present and co-elute, modify the separation selectivity. This can be achieved by changing the organic modifier (Methanol instead of Acetonitrile) or by switching to a column with different chemistry (e.g., Phenyl-Hexyl).[9]

Results and Discussion (Hypothetical Data)

The following tables summarize the expected outcomes during method optimization.

Table 1: Effect of Mobile Phase pH on Peak Shape

Mobile Phase AAnalyte Retention Time (min)Peak Asymmetry (As)Observation
Water (pH ~6.5)12.52.8Severe tailing due to silanol interactions.
0.1% Formic Acid (pH ~2.7)8.21.3Good peak shape, suitable for quantification.
0.1% TFA (pH ~2.1)8.51.1Excellent, highly symmetrical peak. TFA is also an ion-pairing agent which can improve peak shape for bases.

Table 2: Optimization of Gradient Elution

Gradient Program (%B in min)Retention Time (min)Resolution (Rs) from ImpurityAnalysis Time (min)
5-95% in 20 min15.2> 2.030
20-60% in 10 min8.1> 2.015
30-50% in 8 min7.51.812

Based on this optimization, the 20-60% gradient over 10 minutes provides a good balance between resolution and analysis time.

Final Optimized Method and Protocol

This protocol details the final, optimized conditions for the analysis.

Table 3: Final Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B in 10 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD at 254 nm
Run Time 15 minutes (including re-equilibration)
Protocol: Sample Analysis and System Suitability
  • Equilibrate the System: Purge the system and equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the 100 µg/mL working standard solution.

  • Evaluate SST Parameters: The system is deemed ready for analysis if the SST criteria are met. These criteria are based on international guidelines such as ICH Q2(R1).[12][13][14]

  • Sample Injection: Inject the prepared sample solutions for analysis.

  • Data Processing: Integrate the peak corresponding to (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and calculate the concentration against the standard.

Table 4: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Ensures injection precision.
%RSD of Retention Time ≤ 1.0%Ensures chromatographic stability.

Conclusion

A systematic and scientifically grounded approach to HPLC method development has been presented for the analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine. By carefully considering the analyte's physicochemical properties, particularly its basicity, a robust RP-HPLC method was established. The final optimized method utilizes a C18 column with a gradient elution of 0.1% TFA in water and acetonitrile, providing excellent peak shape, good resolution, and a practical analysis time. This application note serves as a detailed protocol for researchers and a foundational framework for full method validation as per ICH guidelines.[15][16]

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11679841, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine. [Link]

  • IOSR Journal of Pharmacy. (2021). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • University of Pretoria. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized.... [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]

  • Sunway Pharm Ltd. (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21643653, 1H-Pyrazolo(4,3-b)pyridine. [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • ChemBK. 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(tetrahydro-2H-pyran-4-yl)-. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ResearchGate. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]

  • IJCPA. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... [Link]

  • ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as potential larvicidal agents against Culex quinquefasciatus. [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocol for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4)[1] Molecular Formula: C₇H₈N₄ Introduction & Theoret...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4)[1] Molecular Formula: C₇H₈N₄

Introduction & Theoretical Background

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore frequently utilized in the design of kinase inhibitors (e.g., ALK and TBK1 inhibitors) due to its bioisosteric resemblance to purine[2]. The functionalization of this core at the C4 position with a methanamine group yields (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine , a critical synthetic intermediate and versatile building block[3].

Accurate structural elucidation of this compound requires navigating two primary analytical challenges:

  • Annular Tautomerism: The pyrazole ring can exist in either the 1H- or 2H- tautomeric state.

  • Regioisomerism: Electrophilic or nucleophilic substitutions during synthesis can inadvertently occur at the C6 position rather than the targeted C4 position[4].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the structure, regiochemistry, and purity of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

Structural Dynamics & Causality in Experimental Design

Solvent Selection: The Causality of DMSO-d₆

For polar, nitrogen-rich heterocycles, solvent selection is not arbitrary; it dictates the visibility of exchangeable protons and the stabilization of tautomers. We explicitly mandate the use of anhydrous DMSO-d₆ over CDCl₃ or D₂O for the following mechanistic reasons:

  • Tautomeric Locking: DMSO acts as a strong hydrogen-bond acceptor, stabilizing the 1H-tautomer and reducing the rate of proton exchange. This sharpens the signals for the bridgehead carbons (C3a, C7a) which otherwise suffer from quadrupolar broadening[2].

  • Proton Visibility: D₂O would rapidly exchange with the pyrazole -NH and the methanamine -NH₂ protons, erasing critical diagnostic signals. DMSO-d₆ preserves the highly deshielded pyrazole N1-H signal (typically observed >13.0 ppm)[5].

Free-Base vs. Salt State Validation

The primary amine (-CH₂NH₂) is highly basic. A common pitfall in NMR characterization is the unrecognized protonation of this amine (e.g., as a hydrochloride salt).

  • Self-Validating Checkpoint: In the free-base form, the -NH₂ protons appear as a broad singlet integrating to 2H around 2.00–2.50 ppm. If the sample is protonated (-NH₃⁺), this signal will shift dramatically downfield to ~8.00–8.50 ppm, integrate to 3H, and induce a downfield shift in the adjacent methylene (-CH₂-) protons from ~4.10 ppm to ~4.40 ppm.

Step-by-Step NMR Acquisition Protocol

To ensure a self-validating dataset, the following hierarchical acquisition workflow must be executed.

Step 1: Sample Preparation

  • Weigh precisely 5.0–10.0 mg of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) under a dry nitrogen atmosphere to prevent moisture absorption.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • ¹H NMR (400/600 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 s. Ensure the spectral window extends to at least 15 ppm to capture the pyrazole NH.

  • ¹³C NMR / APT (100/150 MHz): Acquire 1024–2048 scans. Use Attached Proton Test (APT) or DEPT-135 to differentiate the C4-methylene (-CH₂-, negative phase) from the aromatic methines (-CH-, positive phase).

Step 3: 2D NMR Acquisition (The Validation Matrix)

  • ¹H-¹H COSY: Acquire to map the vicinal coupling between the pyridine protons (H5 and H6).

  • ¹H-¹³C HSQC (Edited): Acquire to establish direct one-bond carbon-proton connectivity.

  • ¹H-¹³C HMBC: Acquire with a long-range coupling delay optimized for nJCH​=8 Hz. This is the critical experiment for proving regiochemistry.

Quantitative Data & Signal Assignment

The following tables summarize the expected chemical shifts based on the electronic environment of the 1H-pyrazolo[3,4-b]pyridine core[4][5].

Table 1: Expected ¹H NMR Profiles (DMSO-d₆, 298 K)
PositionNucleusExpected Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
N1 ¹H13.50 – 13.80br s1H-Pyrazole NH; highly deshielded, broad due to exchange.
C6 ¹H8.45 – 8.55d1H4.8 – 5.2Pyridine α -proton; strongly deshielded by adjacent N7.
C3 ¹H8.10 – 8.25s1H-Pyrazole CH; isolated aromatic proton.
C5 ¹H7.15 – 7.30d1H4.8 – 5.2Pyridine β -proton; vicinal coupling to H6.
C4-CH₂ ¹H4.10 – 4.30s2H-Aliphatic methylene adjacent to the aromatic ring.
-NH₂ ¹H2.00 – 2.50br s2H-Primary amine (shifts downfield if protonated).
Table 2: Expected ¹³C NMR Profiles (DMSO-d₆, 298 K)
PositionNucleusExpected Shift (ppm)Type (APT)Assignment Rationale
C7a ¹³C151.0 – 153.0Cq (Up)Bridgehead carbon flanked by N1 and N7.
C6 ¹³C148.0 – 150.0CH (Down)Pyridine α -carbon.
C4 ¹³C142.0 – 145.0Cq (Up)Substituted pyridine carbon.
C3 ¹³C132.0 – 135.0CH (Down)Pyrazole carbon.
C5 ¹³C115.0 – 118.0CH (Down)Pyridine β -carbon; most shielded aromatic carbon.
C3a ¹³C114.0 – 117.0Cq (Up)Bridgehead carbon.
C4-CH₂ ¹³C42.0 – 45.0CH₂ (Up)Aliphatic methylene carbon.

Self-Validating Structural Elucidation (HMBC Logic)

The ultimate proof of structure relies on the interlocking network of long-range heteronuclear couplings (HMBC). This acts as a binary logical gate to rule out the C6-regioisomer.

Causality in Regioisomer Differentiation: If the methanamine group is correctly positioned at C4 , the methylene protons (-CH₂-) will exhibit a strong 3JCH​ correlation to the C3a bridgehead carbon (~115 ppm) and the C5 carbon (~116 ppm). Conversely, if the synthesis erroneously yielded the C6 regioisomer, the methylene protons would show a 3JCH​ correlation to the C7a bridgehead carbon (~152 ppm) and no correlation to C3a.

Table 3: Diagnostic HMBC Network (The Validation Matrix)
Source ProtonKey HMBC Correlations ( 2J , 3J )Structural Validation Checkpoint
H3 (s) C3a ( 2J ), C7a ( 3J )Confirms pyrazole ring fusion to the pyridine core.
H6 (d) C4 ( 3J ), C5 ( 2J ), C7a ( 3J )Confirms α -position to N7 and connectivity to bridgehead.
-CH₂- (s) C3a ( 3J ), C4 ( 2J ), C5 ( 3J )CRITICAL: Unambiguously anchors the methanamine group to C4.

Self-Validation Checkpoint: If the -CH₂- protons correlate to a carbon >150 ppm (C7a), the batch must be rejected as the C6-regioisomer.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through data acquisition to final structural validation.

NMR_Logic Sample Sample Preparation (DMSO-d6, 298 K) H1_NMR 1H NMR (400/600 MHz) Proton Environments Sample->H1_NMR C13_NMR 13C NMR / APT Carbon Framework Sample->C13_NMR COSY 1H-1H COSY Vicinal Coupling (H5-H6) H1_NMR->COSY HSQC 1H-13C HSQC Direct C-H Mapping H1_NMR->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Elucidation Structural Elucidation Bicyclic Core & Sidechain COSY->Elucidation HSQC->Elucidation HMBC->Elucidation Validation Final Validation (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Elucidation->Validation

Figure 1: Comprehensive NMR structural elucidation workflow for heterocyclic amines.

References

  • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels–Alder Reaction and Microwave Irradiation Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

  • Title: One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Note: Conjugation Techniques for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine in Targeted Delivery Systems

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals Introduction and Mechanistic Rationale The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The development of targeted therapeutics relies heavily on the precision of both the targeting vector (e.g., antibodies, peptides) and the pharmacological payload. The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold [1] has emerged as a highly valuable pharmacophore in modern drug discovery. Structurally, the pyrazolo-pyridine core acts as a potent hinge-binding motif for various kinases (such as CHEK1 and BRAF) [2], while the exocyclic methanamine provides a highly reactive, sterically accessible primary amine handle for bioconjugation [3].

Causality in Experimental Design

Direct administration of kinase inhibitors often leads to systemic toxicity and off-target effects. By conjugating the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine payload to a targeting ligand via its primary amine, researchers can achieve localized delivery. The primary amine is exclusively targeted for amide bond formation or reductive amination, ensuring that the critical hydrogen-bonding network of the pyrazolo-pyridine core (necessary for kinase hinge-region binding) remains unperturbed during the conjugation process.

Conjugation Workflow and Pathway Visualization

The standard approach for conjugating this moiety involves utilizing heterobifunctional linkers. The primary amine of the methanamine group reacts readily with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.

G A Targeting Ligand (Antibody/Peptide) E Thiol-Maleimide Coupling A->E B Linker Activation (NHS-PEG-Mal) D Amide Conjugation (Payload + Linker) B->D C (1H-Pyrazolo[3,4-b]pyridin-4-yl) methanamine C->D D->E F Purified ADC/PDC for Targeted Delivery E->F

Figure 1: Bioconjugation workflow of (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine to a targeting ligand.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of the Payload-Linker Intermediate

Objective: To functionalize the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine with a cleavable or non-cleavable linker.

  • Preparation: Dissolve 1.0 eq of (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4) [4] in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 50 mM.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA ensures the primary amine remains completely deprotonated and nucleophilic, preventing the formation of unreactive ammonium salts.

  • Linker Addition: Slowly add 1.1 eq of an NHS-activated linker (e.g., NHS-PEG4-Maleimide) dissolved in DMSO.

  • Incubation: Stir the reaction at room temperature for 2 hours under an inert nitrogen atmosphere to prevent moisture-induced NHS hydrolysis.

  • Validation: Monitor reaction completion via LC-MS. The mass shift should correspond to the exact molecular weight of the payload-linker construct.

  • Purification: Purify the intermediate using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol B: Conjugation to Targeting Monoclonal Antibody (mAb)

Objective: To attach the maleimide-functionalized payload to a partially reduced antibody.

  • Antibody Reduction: Buffer exchange the mAb into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.2). Add 2.5 eq of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 2 hours at 37°C. Causality: TCEP selectively reduces interchain disulfides to generate free thiols without denaturing the antibody.

  • Conjugation: Add 8.0 eq of the lyophilized Payload-Linker intermediate (from Protocol A) dissolved in a minimal volume of DMSO (final DMSO concentration <10% v/v to prevent mAb aggregation).

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Add excess N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Remove small molecules using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., 40 kDa MWCO).

Quantitative Data & Analytics

Post-conjugation analysis is critical for validating the integrity of the delivery system. The Drug-to-Antibody Ratio (DAR) and aggregation propensity must be quantified.

Table 1: Analytical Characterization of Conjugates

Analytical MetricTechniqueTarget SpecificationMechanistic Significance
Conjugation Efficiency LC-MS (Intact Mass)> 85% conversionEnsures efficient use of the expensive payload and linker.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.5 – 4.5Balances payload potency with the pharmacokinetic stability of the mAb.
Monomer Purity Size Exclusion Chromatography (SEC-HPLC)> 95% MonomerAggregates can trigger immunogenic responses and rapid clearance in vivo.
Free Payload Reverse-Phase HPLC< 1%Unconjugated payload causes systemic off-target kinase inhibition.

References

  • BLD Pharm. (n.d.). (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.
  • University of Pittsburgh. (n.d.). UBA1 and CHEK1 - Wiki-Pi.
  • Google Patents. (2021). WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders.
  • ChemicalBook. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-4-MethanaMine suppliers.
Application

Application Note: Cell-Based Screening Protocols for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Kinase Inhibitors

Executive Summary & Mechanistic Rationale The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly for designing potent, ATP-competitive kinase inhibitors. Recen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly for designing potent, ATP-competitive kinase inhibitors. Recent structural biology efforts have demonstrated its efficacy in targeting a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR)[1], Polo-like kinase 4 (PLK4)[2], Sterile-α Motif Kinase (ZAK)[3], and TANK-binding kinase 1 (TBK1)[4].

The mechanistic success of this scaffold relies heavily on the N(1)-H of the pyrazolopyridine moiety , which acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region[1][3]. Furthermore, derivatization at the 4-position—specifically using a methanamine linker —provides a highly versatile vector. The methanamine group projects outward into the solvent-exposed channel or the ribose-binding pocket of the kinase. This strategic positioning not only enhances aqueous solubility but also allows for the introduction of diverse functional groups to tune kinase selectivity and improve pharmacokinetic profiles.

To successfully transition these compounds from biochemical hits to viable lead candidates, rigorous cell-based screening is required. Cell-based assays confirm membrane permeability, intracellular stability, and target engagement in the presence of competing physiological ATP concentrations (typically 1–5 mM).

Hierarchical Screening Workflow

The transition from a raw compound library to an optimized lead requires a multi-tiered screening cascade. The workflow below outlines the logical progression from broad phenotypic screening to highly specific mechanistic validation.

ScreeningWorkflow Start Compound Library (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamines Viability Primary Screen Cell Viability (CTG Assay) Start->Viability Target Secondary Screen Target Engagement (p-FGFR/p-ALK) Viability->Target Selectivity Counter Screen Kinase Selectivity Profiling Target->Selectivity Lead Lead Optimization In Vivo Xenograft Models Selectivity->Lead

Fig 1. Hierarchical cell-based screening workflow for pyrazolo-pyridine derivatives.

Experimental Protocols

Protocol 1: High-Throughput Anti-Proliferative Assay (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of methanamine derivatives on cell viability. Causality & Rationale: We utilize a 72-hour incubation period because kinase inhibitors targeting the cell cycle or growth factor signaling require cells to pass through multiple division cycles to fully manifest anti-proliferative phenotypes. Shorter incubations risk generating false negatives in slow-dividing cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., H1581 for FGFR1-driven models) in the logarithmic growth phase. Seed at a density of 2,000 cells/well in 384-well opaque white plates using 40 µL of complete culture medium[4].

  • Adhesion: Incubate plates overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivatives in 100% DMSO.

  • Dosing: Transfer 100 nL of the compound dilutions to the assay plates using an acoustic liquid handler (e.g., Echo 550). The final DMSO concentration must be normalized to 0.25% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for exactly 72 hours[4].

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well. Shake plates at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

  • Self-Validating System: Every plate must contain a pharmacological reference (e.g., AZD4547 for FGFR) and a vehicle control (0.25% DMSO). Calculate the Z'-factor for each plate; plates yielding a Z' < 0.5 must be rejected to ensure data trustworthiness.

Protocol 2: Intracellular Target Engagement (Phospho-Kinase Western Blotting)

Objective: Confirm that the observed anti-proliferative effect is causally linked to the direct inhibition of the target kinase (e.g., FGFR) and its downstream signaling cascade. Causality & Rationale: Cells must be serum-starved prior to treatment. Serum contains a myriad of growth factors that create high, noisy basal phosphorylation levels. Starving the cells for 16–24 hours synchronizes them in the G₀ phase and drops basal Receptor Tyrosine Kinase (RTK) activity. This allows for a clean, ligand-induced phosphorylation spike that the inhibitor must block, maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed cells in 6-well plates at 5 × 10⁵ cells/well. After 24 hours, wash cells twice with PBS and replace the media with serum-free media for 16 hours.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of the methanamine derivative (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL of the appropriate ligand (e.g., FGF2 for FGFR activation) for 15 minutes.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification & Blotting: Quantify protein using a BCA assay. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe membranes overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-FGFR) and downstream effectors (e.g., p-AKT, p-ERK). Normalize against total protein and GAPDH/β-actin[1].

  • Self-Validating System: Include a "Starved/Unstimulated" control to establish the baseline, and a "Starved/Stimulated" control to define the maximum phosphorylation window. The signal-to-background ratio of the stimulated vs. unstimulated controls must exceed 3:1 for the assay to be deemed valid.

Quantitative Data Presentation

The following table summarizes the quantitative profiling of representative (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivatives. The data demonstrates how structural modifications at the methanamine vector shift the selectivity profile between different kinase targets (FGFR1 vs. ALK) while maintaining a clean profile against non-target cell lines (MCF-7).

Table 1: Quantitative Profiling of Lead (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamines

Compound IDPrimary TargetH1581 (FGFR1) IC₅₀ (nM)Karpas-299 (ALK) IC₅₀ (nM)MCF-7 (Control) IC₅₀ (nM)Target Engagement (p-Kinase IC₅₀)
AZD4547 (Ref)FGFR1/2/315.2>10,000>10,0008.5 nM (p-FGFR)
Crizotinib (Ref)ALK / ROS1>10,00022.4>10,00018.2 nM (p-ALK)
Derivative A FGFR18.4 1,450.0>10,0005.1 nM (p-FGFR)
Derivative B ALK1,120.05.2 >10,0003.8 nM (p-ALK)

Downstream Signaling Impact

Inhibiting the primary RTK with a highly selective pyrazolo-pyridine derivative collapses the downstream survival networks. The diagram below illustrates the causal relationship between target engagement at the receptor level and the subsequent abrogation of the PI3K/AKT and RAS/MAPK signaling pathways, ultimately leading to the cessation of cell proliferation.

SignalingPathway Inhibitor (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Receptor Receptor Tyrosine Kinase (FGFR / ALK) Inhibitor->Receptor Inhibits PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 2. Inhibition of RTK signaling pathways by 1H-pyrazolo[3,4-b]pyridine derivatives.

References

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry (2022).[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications (2017).[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis (2022).[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters (2016).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing solubility bottlenecks with (1H-Pyrazolo[3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing solubility bottlenecks with (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its derivatives. This document synthesizes thermodynamic principles, formulation strategies, and self-validating experimental protocols to ensure your assays and in vivo studies succeed.

Diagnostic Workflow

Before altering your compound or assay, it is critical to diagnose the root cause of the solubility failure. Use the workflow below to navigate from free base assessment to structural modification.

G A Assess Free Base Solubility B Solubility > 100 µM? A->B C Proceed to in vitro/in vivo Assays B->C Yes D Salt Screening (e.g., HCl, Mesylate) B->D No E Stable in pH 7.4 Buffer? D->E E->C Yes F Formulation Strategies (Co-solvents, HP-β-CD, ASD) E->F No F->C Success G Structural Modification (N-alkylation, disrupt planarity) F->G Failure G->A New NCE

Diagnostic workflow for resolving pyrazolopyridine solubility bottlenecks.

Troubleshooting & FAQs

Q1: Why does (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine exhibit "brick-dust" solubility behavior despite having a polar primary amine? A1: The causality lies in the crystal lattice energy. The pyrazolo[3,4-b]pyridine core is a rigid, highly planar heteroaromatic system containing multiple hydrogen bond donors and acceptors. This promotes strong intermolecular hydrogen bonding and π−π stacking, leading to the formation of head-to-tail dimers in the solid state[1]. According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to the melting point[1]. Even though the C4-methanamine provides a site for hydration, the thermodynamic penalty required to disrupt the crystal lattice heavily outweighs the free energy of solvation.

Q2: What is the most thermodynamically stable approach to solubilize this compound for in vivo dosing? A2: Because the molecule features a basic primary amine, salt formation (e.g., hydrochloride or mesylate) is the primary strategy to lower lattice energy and introduce ion-dipole interactions with water. However, pyrazolopyridines often suffer from disproportionation in the gastrointestinal tract, reverting to the insoluble free base[2]. If salt screens fail, formulating the compound as an amorphous spray-dried dispersion (SDD) using polymers like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is highly effective. This traps the drug in a high-energy amorphous state, preventing crystallization during absorption and significantly rescuing oral exposure[2].

Q3: My compound precipitates when diluted into pH 7.4 assay buffer from a 10 mM DMSO stock. How can I prevent this in vitro? A3: This is a classic "solvent-shift" precipitation. It occurs because the compound supersaturates upon rapid aqueous dilution, and at pH 7.4, the fraction of the less-soluble free base increases. To prevent this, utilize a complexing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic pyrazolopyridine core inserts into the cyclodextrin cavity, shielding the planar core from π−π stacking. Meanwhile, the polar methanamine remains exposed to the aqueous buffer, maintaining basicity and hydration.

Q4: If formulation fails, how can I chemically modify the motif to improve intrinsic solubility without losing target affinity? A4: You must disrupt the crystal lattice packing or alter the pKa[3].

  • N-alkylation: Converting the primary methanamine to a tertiary amine (e.g., N,N-dimethylation) eliminates a hydrogen bond donor, significantly lowering the melting point and improving aqueous solubility[4].

  • Core Substitution: Adding a small steric group (e.g., a methyl group) to the pyrazole or pyridine ring forces the molecule out of planarity, preventing the formation of head-to-tail hydrogen-bonded dimers in the solid state[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection. The following protocols are designed as closed-loop, self-validating systems.

Protocol 1: High-Throughput Salt Screening & Disproportionation Assessment

Objective: Identify a salt form that maintains solubility at physiological pH.

  • Free Base Preparation: Dispense 5 mg of the free base into 2 mL glass vials. Add 500 µL of a solvent mixture (e.g., THF/Water 9:1) to dissolve or create a fine suspension.

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, Methanesulfonic acid, Tartaric acid). Stir at 50°C for 2 hours.

  • Thermal Cycling & Isolation: Cycle the vials between 5°C and 50°C every 4 hours for 48 hours to promote Ostwald ripening. Evaporate the solvent slowly under a nitrogen stream.

  • Validation Gate 1 (Crystallinity): Analyze the resulting solids using Polarized Light Microscopy (PLM). Birefringence confirms the formation of a crystalline salt rather than an amorphous precipitate.

  • Validation Gate 2 (Disproportionation): Suspend the confirmed crystals in pH 7.4 Phosphate Buffered Saline (PBS) for 24 hours. Filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to quantify the soluble fraction. If the concentration drops below the initial dissolution spike, disproportionation to the free base has occurred.

Protocol 2: HP- β -CD Formulation for In Vitro Assays

Objective: Create a stable, precipitation-free stock for biochemical assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your final assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • API Spiking: Slowly add the 10 mM DMSO stock of your compound dropwise into the HP- β -CD buffer while vortexing vigorously. Keep the final DMSO concentration 2%.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes, then allow it to equilibrate on a shaker for 2 hours.

  • Validation Gate (True Solution Confirmation): Analyze the solution using Dynamic Light Scattering (DLS). The absence of particles >10 nm confirms that the compound is fully complexed and not forming colloidal nano-aggregates (which can cause false positives in biochemical assays).

Quantitative Data Summary

The table below summarizes the expected thermodynamic and kinetic solubility gains based on the applied strategy.

Strategy / FormulationMechanism of ActionExpected Solubility GainCaveats & Limitations
Free Base (Unmodified) Baseline hydration of primary amine1x (Baseline, typically <10 µM)High lattice energy prevents dissolution; "brick-dust".
Mesylate Salt Formation Ion-dipole interaction, lowered melting point10x - 50xRisk of disproportionation at pH 7.4.
20% HP- β -CD Complexation Steric shielding of planar core50x - 100xMay interfere with highly lipophilic target binding pockets.
Amorphous Solid Dispersion (HPMCAS) Traps API in high-energy amorphous state100x - 500xRequires specialized spray-drying equipment; stability concerns over time.
N,N-dimethylation (Chemical) Disrupts H-bond donors & crystal packing20x - 100xCreates a New Chemical Entity (NCE); requires re-validation of target affinity.

References

  • [1] CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. Royal Society of Chemistry. Available at:[Link]

  • [2] Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. PubMed Central (PMC). Available at:[Link]

  • [4] Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine . This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents such as 1[1].

However, its structural features—specifically the primary methanamine group (-CH₂NH₂) and the electron-rich pyrazolo-pyridine core—make it highly susceptible to environmental degradation. This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure your batches maintain their integrity.

Part 1: Mechanism of Degradation (FAQs)

Q1: Why does (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine degrade so rapidly when exposed to ambient air? A1: The degradation is primarily driven by the high nucleophilicity of the primary amine. When exposed to ambient air, two parallel degradation pathways are triggered:

  • Oxidative Degradation: Atmospheric oxygen, often catalyzed by trace transition metals from laboratory spatulas or glassware, induces the 2[2]. This pathway initially forms hydroxylamines and N-oxides. Over time, further C-N bond cleavage occurs, resulting in the release of 3[3].

  • Carbamation: The primary amine rapidly reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts. This is a well-documented vulnerability of primary amines that not only reduces the active titer of your compound but also drastically alters its solubility profile, leading to 4[4].

DegradationPathways Parent (1H-Pyrazolo[3,4-b]pyridin-4-yl) methanamine O2 Atmospheric O2 (+ Trace Metals) Parent->O2 CO2 Atmospheric CO2 (+ Moisture) Parent->CO2 Oxidation Oxidative Cleavage & N-Oxidation O2->Oxidation Carbamation Carbamate Formation CO2->Carbamation Products1 Hydroxylamines, Aldehydes, Ammonia Oxidation->Products1 Products2 Insoluble Carbamate Salts Carbamation->Products2

Primary degradation pathways via oxidation and carbamation.

Q2: My compound has turned from an off-white powder to a yellowish/brown solid. Is it still usable? A2: No. Color change is a macroscopic indicator that extended conjugated systems have formed. This is typically due to the oxidative degradation of the pyrazolo[3,4-b]pyridine core or the formation of imine byproducts from the primary amine[2]. Even a slight yellowing can indicate 2-5% degradation. Do not use it for sensitive biological assays or critical synthetic steps without re-purification and LC-MS validation.

Part 2: Storage & Handling Troubleshooting Guide

Q3: What is the optimal storage condition to prevent degradation? A3: The compound must be stored in a controlled environment that mitigates both thermal and oxidative stress[5].

  • Temperature: Store strictly at -20°C. Lower temperatures exponentially decrease the kinetics of oxidative radical reactions.

  • Atmosphere: Store under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and more effectively displaces oxygen in the vial headspace.

  • Light: Use amber vials. Photolytic degradation can excite the heteroaromatic core, accelerating radical-mediated amine oxidation[3].

Q4: How should I handle the compound during daily benchwork to avoid moisture and CO₂ absorption? A4: Never open a cold vial. The causality here is simple thermodynamics: opening a -20°C vial in a 25°C room causes immediate condensation of ambient moisture, which acts as a solvent for atmospheric CO₂, drastically accelerating carbamate formation. Allow the vial to equilibrate to room temperature in a desiccator before opening.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, any handling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine should follow a strict, self-validating workflow. This ensures that any degradation is caught before it ruins a downstream experiment.

Protocol: Inert Aliquoting and Stability Validation Workflow
  • Objective: Divide bulk material into functional aliquots while establishing a baseline purity metric for future validation.

  • Causality: Bulk containers opened repeatedly introduce fresh O₂ and CO₂, causing cumulative degradation. Single-use aliquots isolate this risk. By establishing a "Time Zero" (T0) purity baseline, the system self-validates the integrity of the compound over time.

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed bulk container from -20°C storage to a vacuum desiccator. Allow 2 hours for temperature equilibration to prevent ambient moisture condensation.

  • Glove Bag Preparation: Set up a portable glove bag. Purge with Argon (99.999% purity) for 3 cycles (vacuum/fill) to eliminate ambient CO₂ and O₂.

  • Aliquoting: Inside the Argon-filled glove bag, weigh 10 mg to 50 mg portions into pre-dried, amber glass vials. Avoid using metal spatulas if possible; use static-free plastic spatulas to prevent trace metal contamination[2].

  • Baseline Sampling: Reserve one 1 mg aliquot for immediate LC-MS analysis. This establishes the "Time Zero" (T0) purity baseline.

  • Sealing: Cap all vials with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Storage: Transfer the sealed vials to a secondary container filled with indicating Drierite (desiccant) and store at -20°C.

  • Validation: Before using an aliquot that has been stored for >3 months, run a rapid LC-MS check against the T0 baseline. A purity drop of >2% necessitates repurification via preparative HPLC.

StorageWorkflow Start Bulk Compound Receipt (-20°C) Equilibrate Equilibrate to RT in Desiccator (2h) Start->Equilibrate GloveBag Argon Glove Bag (O2/CO2 Free) Equilibrate->GloveBag Aliquot Aliquot into Amber Vials GloveBag->Aliquot Baseline LC-MS Baseline (T0 Purity) Aliquot->Baseline Store Seal & Store (-20°C + Desiccant) Aliquot->Store Validate Pre-Use LC-MS Validation (>3 months) Store->Validate

Self-validating workflow for aliquoting and storage.

Part 4: Quantitative Data Summary

Understanding degradation kinetics under various conditions allows researchers to make informed decisions about handling times. The following table summarizes the expected degradation rates of primary heteroaromatic methanamines based on 5[5].

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (% loss/month)Primary Degradant Formed
-20°C ArgonAmber Glass< 0.1%None detectable
4°C Ambient AirClear Glass1.5% - 2.0%N-Oxides, Carbamates
25°C (Room Temp) Ambient AirClear Glass5.0% - 8.0%Aldehydes, Ammonia, Carbamates
25°C + High Humidity Ambient AirOpen Vial> 15.0%Carbamate Salts, Hydrolytic cleavage
40°C (Accelerated) Ambient AirClear Glass> 30.0%Complete oxidative polymerization

Note: Data extrapolated from generalized primary amine stability profiles under pharmaceutical stress testing conditions[2][5].

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges encountered when purifying (1H-Pyrazolo[3,4-b]pyridin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges encountered when purifying (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and similar polar, basic heterocyclic compounds via flash chromatography. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

The core challenge with this class of compounds lies in the interaction between the basic amine and pyrazole-pyridine nitrogens and the acidic nature of standard silica gel.[1] This interaction often leads to poor peak shape, low recovery, and inconsistent results. This guide provides a systematic approach to overcoming these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a solid foundation for your method development.

Q1: What are the key chemical properties of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine that I should consider for purification?

A1: The structure of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine presents two main challenges for standard flash chromatography:

  • High Polarity: The presence of multiple nitrogen atoms and the primary amine group makes the molecule quite polar. This means it will have strong interactions with polar stationary phases like silica gel and will require relatively polar mobile phases to elute.[2]

  • Basicity: The primary amine and the pyridine nitrogen are basic. On a standard silica gel column, which is acidic due to surface silanol (Si-OH) groups, strong acid-base interactions occur. This is the primary cause of peak tailing, irreversible adsorption, and potential on-column degradation.[1]

Q2: How do I choose the correct stationary phase? Silica, Alumina, or something else?

A2: The choice of stationary phase is critical.[3]

  • Standard Silica Gel: While being the most common stationary phase, its acidity is problematic for basic amines.[1] It can be used, but almost always requires the addition of a basic modifier to the mobile phase to achieve acceptable peak shape.

  • Alumina (Basic or Neutral): Basic alumina can be a good alternative as it minimizes the acidic interactions that cause tailing. However, its chromatographic selectivity can differ significantly from silica.

  • Amine-Functionalized Silica (NH2-Silica): This is often the best choice for purifying basic compounds.[4][5] The aminopropyl groups bonded to the silica surface create a slightly basic environment, which prevents the analyte from interacting strongly with the underlying acidic silanols. This results in sharper peaks and better recovery without needing a mobile phase modifier.[4]

Q3: What is a good starting point for a mobile phase to screen by Thin-Layer Chromatography (TLC)?

A3: For polar compounds, a standard ethyl acetate/hexane system may not be strong enough. A better starting point is a more polar solvent system.[6]

  • Recommended Starting System: Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 DCM/MeOH mixture and adjust the polarity based on the result.

  • Modifier Addition: Add a small amount of a basic modifier to your TLC developing solvent to mimic the conditions of the column. A common choice is 0.5-2% triethylamine (TEA) or a 10% solution of ammonia in methanol.[6][7][8] This will give you a much more accurate prediction of the compound's behavior on a column equilibrated with the same modifier.

Q4: What is the ideal Retention Factor (Rf) on a TLC plate for good separation in flash chromatography?

A4: Aim for an Rf value for your target compound between 0.25 and 0.35 .[9]

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.

  • Rf < 0.2: The compound will be too strongly retained, leading to long elution times, broad peaks (due to diffusion), and potentially lower recovery. An Rf in this range requires an excessively large volume of solvent.[2]

Section 2: Step-by-Step Protocol for Method Development

This protocol provides a self-validating workflow for developing a robust purification method.

Protocol 1: TLC Method Development & Optimization
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM, Methanol, or DMF).

  • Initial Solvent Screening: Spot the crude mixture on at least two different TLC plates. Develop one in 90:10 DCM/MeOH and the other in 80:20 Ethyl Acetate/Hexane. This will quickly tell you which solvent system is more appropriate.

  • Add Modifier: Based on the initial screen, choose the better solvent system and add a basic modifier. Prepare a new developing chamber with your chosen solvent system plus 1% triethylamine (TEA).

  • Optimize Polarity: Run a new TLC plate in the modified solvent.

    • If the Rf is too high, decrease the polarity (reduce the amount of MeOH or Ethyl Acetate).

    • If the Rf is too low, increase the polarity (increase the amount of MeOH or Ethyl Acetate).

  • Confirm Separation: Once your target compound has an Rf of ~0.3, ensure there is adequate separation from major impurities. The difference in Rf values (ΔRf) between your product and the nearest impurity should be at least 0.1 for a straightforward separation.[2]

Workflow for Method Development

MethodDevelopment cluster_TLC TLC Optimization TLC_Start Dissolve Crude Sample Screen Screen Solvents (e.g., DCM/MeOH) TLC_Start->Screen Check_Rf Rf in 0.25-0.35 range? Screen->Check_Rf Check_Tailing Peak Tailing? Check_Rf->Check_Tailing Yes Adjust_Polarity Adjust Solvent Ratio Check_Rf->Adjust_Polarity No Add_Modifier Add 1% TEA to Mobile Phase Check_Tailing->Add_Modifier Yes Ready Method Ready for Column Check_Tailing->Ready No Add_Modifier->Screen Adjust_Polarity->Screen

Caption: Workflow for optimizing mobile phase using TLC.

Section 3: Troubleshooting Guide

This guide addresses specific issues in a direct question-and-answer format.

Q: My compound is streaking badly on the TLC plate and I get a long, tailing peak from the column. What's happening and how do I fix it?

A: This is the most common problem for basic amines and is caused by strong acid-base interactions with the silica stationary phase.[4] The amine binds strongly to acidic silanol sites, and then slowly "hops" down the column rather than undergoing smooth partitioning, leading to a tailed peak.

Solutions:

  • Add a Basic Modifier: This is the simplest fix. Add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (0.5-2% v/v).[7][8] The modifier will neutralize the active silanol sites on the silica, allowing your compound to elute symmetrically.

  • Switch to Amine-Functionalized Silica: As mentioned in the FAQ, an NH2-column provides a basic surface that repels the basic analyte, preventing strong interactions and improving peak shape dramatically, often without needing a modifier.[4][5]

  • Use a More Polar, Protic Solvent: Sometimes, increasing the methanol concentration in a DCM/MeOH system can help. Methanol is effective at disrupting the hydrogen bonding between your amine and the silica surface. However, this can also reduce selectivity between closely eluting compounds.

Q: My compound won't move off the baseline (Rf = 0), even with 20% Methanol in DCM.

A: This indicates a very strong interaction with the stationary phase or poor solubility in the mobile phase.

Solutions:

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it will simply precipitate at the top of the column.

  • Drastically Increase Polarity & Add Modifier: Prepare a more aggressive mobile phase. A solution of 10% of a "10% Ammonia in Methanol" solution mixed with 90% Dichloromethane is a powerful eluent for stubborn amines.[6]

  • Consider Dry Loading: If solubility is low in your starting mobile phase, use a "dry load" method. Dissolve your crude product in a strong solvent (like pure MeOH or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the column. This ensures your compound is introduced to the column in a concentrated band.[3]

Q: I have very poor separation between my product and an impurity.

A: This is a selectivity problem. The goal is to find a solvent system that interacts differently with your product and the impurity.

Solutions:

  • Change Solvent System: If you are using DCM/MeOH, try a completely different system like Ethyl Acetate/Hexane (with a TEA modifier). Different solvents can alter the selectivity and may resolve the compounds.[7]

  • Use a Gradient Elution: Start with a low polarity mobile phase to allow the compounds to separate at the top of the column, then gradually increase the polarity to elute them. A shallow gradient often provides better resolution than an isocratic (constant solvent) elution.[3]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude on a 40g silica column).

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solutions
Peak Tailing/Streaking Acid-base interaction with silica.[1][4]Add 1% TEA or NH4OH to eluent; Use an amine-functionalized silica column.[4]
Compound Stuck at Baseline (Rf=0) Mobile phase not polar enough; Strong irreversible binding.Increase % of polar solvent (e.g., MeOH); Add a strong modifier (ammonia in MeOH).[6]
Poor Separation Low selectivity of mobile phase; Column overloading.Change solvent system (e.g., from DCM/MeOH to EtOAc/Hexane); Run a shallow gradient; Reduce sample load.
Low Recovery / Yield Irreversible binding to silica; On-column degradation.Add a basic modifier to prevent strong acidic interaction; Switch to a less harsh stationary phase like NH2-silica.
Troubleshooting Flowchart: Peak Tailingdot

TailingTroubleshooting

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Optimization

Technical Support Center: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometry analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and related compounds. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common experimental challenges, with a specific focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a single, broad peak in my chromatogram where I expect to see my target analyte, (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, and a known impurity. How can I confirm if this is a co-elution problem?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] Here’s how you can investigate this:

  • Peak Shape Analysis: Look for signs of asymmetry in your peak. A shoulder or a "hump" on the main peak is a strong indicator of co-elution.[1] A perfectly symmetrical peak can still hide co-eluting compounds, but asymmetry is a key first clue.

  • Diode Array Detector (DAD) Analysis: If your LC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra across the peak. If the mass-to-charge ratio (m/z) values change from the leading edge to the tailing edge of the peak, it confirms that multiple compounds are present.[1]

Q2: My initial troubleshooting suggests co-elution. What are the first chromatographic parameters I should adjust to improve separation?

A2: The resolution of two peaks is governed by efficiency, selectivity, and retention factor.[3] To address co-elution, you should systematically optimize your chromatographic method.

  • Mobile Phase Gradient Optimization: A well-designed gradient is critical for separating complex mixtures.[3]

    • Scouting Run: Perform a broad gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution time of your compounds.

    • Focused Gradient: Based on the scouting run, create a shallower gradient in the region where the co-elution occurs. For instance, if the co-elution is observed between 10 and 12 minutes, you could flatten the gradient during this time to improve separation.[3]

  • Mobile Phase Composition:

    • Solvent Type: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the elution order and improve resolution.[3]

    • pH Adjustment: The charge state of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, a basic compound, is highly dependent on the mobile phase pH. Adjusting the pH can significantly impact its retention and selectivity.

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases resolution, but also extends the run time.[3]

    • Temperature: Increasing the column temperature can decrease analysis time and alter selectivity.[3]

Troubleshooting Guide: Advanced Strategies for Resolving Co-elution

If basic adjustments to your existing method are insufficient, consider these more advanced strategies.

Issue: Persistent Co-elution with a Standard C18 Reversed-Phase Column

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a polar compound. Standard C18 columns are often not ideal for retaining and separating highly polar analytes, which can lead to poor retention and co-elution with other polar impurities near the solvent front.[4][5]

Changing the stationary phase is one of the most powerful ways to alter selectivity and resolve co-eluting peaks.[6]

  • Polar-Embedded and Aqueous C18 Columns: These columns are designed to be more compatible with highly aqueous mobile phases and provide better retention for polar compounds compared to traditional C18 phases.[5][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds.[8][9] It utilizes a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high percentage of organic solvent.[8][10] The water in the mobile phase acts as the strong solvent.[8]

    • Mechanism: HILIC separates compounds based on their partitioning between a water-enriched layer on the stationary phase surface and the organic-rich mobile phase.[11] This provides a completely different selectivity compared to reversed-phase chromatography.

  • Mixed-Mode Chromatography (MMC): MMC columns utilize stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.[12][13] This can provide unique selectivity for separating compounds with different properties.[12] For a basic compound like (1H-Pyrazolo[3,a-b]pyridin-4-yl)methanamine, a mixed-mode column with both reversed-phase and cation-exchange characteristics could be highly effective.[12]

Table 1: Comparison of Stationary Phases for Polar Analyte Separation

Stationary PhasePrimary Interaction Mechanism(s)Typical Mobile PhaseAdvantages for Polar Analytes
Standard C18 HydrophobicHigh aqueous to high organicLimited retention for very polar compounds.[4]
Aqueous C18 Hydrophobic, with polar-embedding100% aqueous to high organicImproved retention of polar analytes; resists dewetting.[5]
HILIC Partitioning, hydrogen bonding, dipole-dipoleHigh organic to high aqueousExcellent retention for very polar compounds.[11]
Mixed-Mode Hydrophobic, ion-exchange, etc.Varies based on column chemistryUnique selectivity by combining multiple separation mechanisms.[14]

For ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution on a reversed-phase column.[7] The ion-pairing reagent forms a neutral complex with the analyte, which has a stronger interaction with the nonpolar stationary phase. However, be aware that ion-pairing reagents can sometimes suppress the signal in mass spectrometry.[15]

Issue: Co-eluting Isomers or Isobaric Compounds

Sometimes, co-eluting compounds have the same mass (isobars) or are isomers, making them indistinguishable by mass spectrometry alone.

Ion mobility spectrometry is a technique that separates ions in the gas phase based on their size, shape, and charge.[16][17] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation.[18]

  • Principle: Ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. Ions with a smaller collisional cross-section (more compact shape) will travel through the drift tube faster than larger ions.[17]

  • Application: IMS can separate co-eluting isomers and isobars that have different shapes, providing cleaner MS/MS spectra for each component.[18][19] This greatly increases confidence in structural identification.[18]

Workflow for Resolving Co-eluting Isobars using IMS-MS

IMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Coeluting_Peaks Co-eluting Peaks Enter ESI Source Ion_Mobility Ion Mobility Separation (Separation by Shape) Coeluting_Peaks->Ion_Mobility Ionization Mass_Analysis Mass Analysis (Separation by m/z) Ion_Mobility->Mass_Analysis Drift Time Separation Detection Detector Mass_Analysis->Detection m/z Separation Clean_Spectra Clean MS/MS Spectra for each isomer Detection->Clean_Spectra Resolved Data

Caption: Workflow for IMS-MS analysis of co-eluting compounds.

Experimental Protocols

Protocol 1: HILIC Method Development for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
  • Column Selection: Start with a HILIC column containing an amide or unbonded silica stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 50% B

      • 15-17 min: 50% B

      • 17.1-20 min: 95% B (re-equilibration)

  • Optimization: Adjust the gradient slope, pH, and buffer concentration to optimize the separation of your target analyte and any co-eluting impurities.

Protocol 2: Mass Spectrometer ESI Optimization

For polar compounds like (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, Electrospray Ionization (ESI) is the preferred ionization technique.[20][21]

  • Ionization Mode: Use positive ion mode, as the amine group is readily protonated.

  • Initial ESI Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 45 psi

  • Optimization: Infuse a standard solution of your analyte and systematically adjust the ESI parameters to maximize the signal intensity. The optimal sprayer position can also have a significant impact on sensitivity.[22]

Troubleshooting MS Signal

SymptomPossible CauseSuggested Solution
No or Low Signal Incorrect ionization mode, clogged capillary, insufficient sample concentration.Verify positive ion mode, clean the ESI source, check sample concentration.[23][24]
Unstable Signal Inconsistent spray, mobile phase issues.Check for leaks, ensure proper solvent mixing, degas mobile phases.[25]
High Background Noise Contaminated mobile phase or system.Use high-purity LC-MS grade solvents, flush the system.[26][27]

Logical Flow for Troubleshooting Co-elution

Coelution_Troubleshooting Start Co-elution Suspected Confirm Confirm with DAD/MS Peak Purity Analysis Start->Confirm Optimize Optimize Current Method (Gradient, Solvent, pH) Confirm->Optimize Resolved Peaks Resolved Optimize->Resolved Not_Resolved Still Co-eluting Optimize->Not_Resolved If not successful Change_Column Change Stationary Phase (HILIC, Mixed-Mode) IMS Consider Advanced Techniques (Ion Mobility-MS) Change_Column->IMS For Isomers/Isobars Change_Column->Resolved IMS->Resolved Not_Resolved->Change_Column

Caption: Step-by-step guide for resolving co-elution issues.

References

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Ion Mobility-enabled Data-dependent Experiments Distinguishing Co-eluting Isomeric Metabolites Using an IMS-QTof Mass Spectrometer.
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Separation and analysis of co-eluting isobaric metabolites using differential ion mobility.
  • HILIC Explained: Wh
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • HILIC – The Rising Star of Polar Chrom
  • Mass Spectrometer (MS) troubleshooting guide.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
  • Comprehensive Guide to Electrospray Ioniz
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Electrospray Ionization (ESI)
  • Analysis of Polar Analytes by LC Wh
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • Mixed-Mode Chromatography. Thermo Fisher Scientific - US.
  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characteris
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Effective LC Troubleshooting: Symptom-Based Str
  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide St
  • What is mixed-mode resin? The definitive guide to 2025. Bestchrom.
  • Delivering the Power of Ion Mobility Spectrometry - Mass Spectrometry to the Point of Analysis.
  • The LCGC Blog: 10 Great Tips for Electrospray Ioniz
  • Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics.
  • Introduction to Multimodal or Mixed-Mode Chrom
  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes.
  • Method for pyridine amine derivative.

Sources

Reference Data & Comparative Studies

Validation

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine vs traditional pyrazolopyrimidine kinase inhibitors

An in-depth technical comparison of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold against traditional pyrazolopyrimidine architectures in the design of ATP-competitive kinase inhibitors. The Bioisosteric Evolu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold against traditional pyrazolopyrimidine architectures in the design of ATP-competitive kinase inhibitors.

The Bioisosteric Evolution: Structural & Mechanistic Causality

For decades, the pyrazolo[3,4-d]pyrimidine core (found in classic inhibitors like PP1, PP2, and Ibrutinib) has served as a privileged scaffold for kinase inhibition[1]. Its success lies in its ability to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region. However, the traditional pyrazolopyrimidine core often suffers from broad kinome promiscuity and suboptimal pharmacokinetic properties due to its high nitrogen content and flat, rigid geometry.

The transition to the 1H-pyrazolo[3,4-b]pyridine bioisostere represents a strategic paradigm shift[2]. By replacing the pyrimidine ring with a pyridine ring (exchanging a nitrogen for a carbon at the 5-position), medicinal chemists alter the electronic distribution of the fused bicyclic system.

  • Causality of Hinge Binding: The removal of the highly electronegative pyrimidine nitrogen increases the lipophilicity of the core and alters the pKa of the pyrazole NH. This electronic tuning often strengthens the hydrogen bond donor capacity of the N(1)-H, allowing for tighter, more versatile binding modes within the hinge region[2][3].

  • The 4-Methanamine Vector: Traditional pyrazolopyrimidines typically feature a direct amine linkage at the 4-position (e.g., an aniline group). In contrast, the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold introduces an sp3 -hybridized methylene spacer. This single carbon insertion changes the trajectory of the functional group by ~109°, allowing the substituent to bypass bulky gatekeeper residues (such as T315I or V561M) and project deeply into the solvent-exposed channel or the ribose pocket. Furthermore, the basic aliphatic amine significantly enhances aqueous solubility[4].

ScaffoldLogic ATP ATP-Binding Pocket Hinge Hinge Region (Met/Glu Residues) ATP->Hinge Solvent Solvent Channel (Selectivity) ATP->Solvent PBP 1H-Pyrazolo[3,4-b]pyridine Core PBP->Hinge Bidentate H-Bonds Methanamine 4-Methanamine Vector PBP->Methanamine C4 Substitution PP Pyrazolopyrimidine Core PP->Hinge Bidentate H-Bonds Methanamine->Solvent Trajectory Extension

Logical mapping of scaffold binding interactions within the kinase ATP pocket.

Quantitative Performance Comparison

The structural nuances of the pyrazolo[3,4-b]pyridine scaffold translate directly to measurable improvements in kinase selectivity and potency across diverse targets, including FGFR, Mps1, TAM, and MET kinases[3][4][5].

Scaffold ClassRepresentative Target(s)Typical IC50​ RangeKey AdvantagePrimary Limitation
Traditional Pyrazolopyrimidine Src (PP1), BTK (Ibrutinib)0.5 nM – 100 nMHighly validated, strong and predictable hinge binding.Often exhibits broad off-target kinome activity; flat geometry.
1H-Pyrazolo[3,4-b]pyridine FGFR, TRKA, ATR (Camonsertib)1 nM – 60 nMTunable electron density allows for multiple, unique binding modes.Requires careful optimization of core lipophilicity to prevent CYP inhibition.
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Mps1, TAM, MET< 10 nMMethylene spacer enhances solvent channel access and aqueous solubility.Increased synthetic complexity at the 4-position during derivatization.

Self-Validating Experimental Workflows

To objectively compare a novel (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine derivative against a traditional pyrazolopyrimidine control, researchers must employ a self-validating assay cascade. The following protocols ensure that biochemical potency translates to cellular target engagement.

ExpWorkflow S1 1. Scaffold Synthesis S2 2. TR-FRET Kinase Assay S1->S2 Purified Cmpd S3 3. NanoBRET Target Engagement S2->S3 IC50 < 10nM S4 4. Microsomal Stability (ADME) S3->S4 In-cell Validation

Step-by-step experimental workflow for validating novel kinase inhibitors.
Protocol A: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for determining IC50​ values.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the methanamine derivative and the pyrazolopyrimidine control in 100% DMSO. Dilute 1:100 in kinase buffer to yield a final assay DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Equilibration: Add 5 µL of purified recombinant kinase (e.g., Mps1 or FGFR1) to a 384-well low-volume plate. Add 2.5 µL of the compound dilution. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mixture. Critical Step: ATP concentration must be set at the apparent Km​ for the specific kinase to ensure accurate competitive profiling. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled streptavidin. Read the plate (Ex: 320 nm, Em: 665/615 nm).

    • Self-Validation Metric: The assay is only valid if the Z'-factor is > 0.7 and the Staurosporine positive control aligns with historical IC50​ baselines.

Protocol B: Cellular Target Engagement via NanoBRET

Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular ATP competition (~1-5 mM in cells). NanoBRET confirms physical binding inside living cells.

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein.

  • Plating: Seed the transfected cells in a 384-well white tissue culture plate at 1×104 cells/well.

  • Tracer Competition: Add a cell-permeable fluorescent NanoBRET tracer (at its predetermined KD​ concentration) and the serially diluted inhibitors. Incubate for 2 hours at 37°C, 5% CO2​ .

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Interpretation: A dose-dependent reduction in the BRET ratio confirms that the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine compound successfully penetrates the cell membrane and competitively displaces the tracer from the kinase ATP pocket.

ADME and Pharmacokinetic Implications

While the pyrazolo[3,4-b]pyridine core offers superior selectivity, its increased lipophilicity (compared to pyrazolopyrimidines) can sometimes lead to Cytochrome P450 (CYP) inhibition or poor metabolic stability[3].

The integration of the methanamine vector at the 4-position acts as a crucial pharmacokinetic modulator. The basic amine ( pKa​ ~ 8.5-9.5) ensures the molecule is predominantly ionized at physiological pH, drastically improving thermodynamic solubility and oral bioavailability. Furthermore, the sp3 character of the methanamine linker reduces the overall planarity of the molecule (lowering the melting point and improving dissolution rates), which is a common liability in flat, fully aromatic pyrazolopyrimidine systems.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Conformation-tunable ATP-competitive kinase inhibitors. Chemical Communications. Available at:[Link]

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. Google Patents (WO2020047184A1).

Sources

Comparative

Validating (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Efficacy in Xenograft Models: A Comparative Guide

Executive Summary & Mechanistic Rationale The compound scaffold (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its derivatives represent a highly potent class of Checkpoint Kinase 1 (CHK1) inhibitors [1]. Originally ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound scaffold (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its derivatives represent a highly potent class of Checkpoint Kinase 1 (CHK1) inhibitors [1]. Originally identified through fragment-based drug design and X-ray crystallography, this bicyclic core effectively competes with ATP in the CHK1 kinase domain, abrogating the DNA damage response (DDR)[1][2].

The Causality of Target Selection: In healthy cells, the tumor suppressor p53 controls the G1/S cell cycle checkpoint. However, in over 50% of human cancers, p53 is mutated, causing a defective G1 checkpoint[3]. These p53-deficient cancer cells become hyper-dependent on the CHK1-mediated G2/M checkpoint to repair DNA damage before mitosis[4][5]. By inhibiting CHK1 with (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivatives, researchers force these cancer cells into premature mitosis with unrepaired DNA double-strand breaks, triggering replication catastrophe and apoptosis—a concept known as synthetic lethality[6].

Pathway DNA_Damage Genotoxic Stress (e.g., Gemcitabine) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Activation (p-CHK1 S345) ATR->CHK1 CDC25 CDC25 Degradation CHK1->CDC25 Inhibitor (1H-Pyrazolo[3,4-b]pyridin-4-yl) methanamine Inhibitor->CHK1 Inhibits Apoptosis Replication Catastrophe & Apoptosis Inhibitor->Apoptosis Forces Mitotic Entry with Damaged DNA CDK1 CDK1 Inhibition (G2/M Arrest) CDC25->CDK1

Mechanism of CHK1 inhibition driving replication catastrophe in p53-mutant cells.

Comparative Analysis of CHK1 Inhibitors

To objectively validate the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold, it must be benchmarked against established clinical-stage CHK1 inhibitors. The table below summarizes the comparative landscape based on in vivo xenograft performance.

Inhibitor Class / NamePrimary Target ProfileXenograft Efficacy ProfileClinical / Preclinical Status
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine CHK1 (High selectivity)Potent monotherapy in p53-mutant models; synergistic with genotoxic agents.Preclinical / Lead Optimization[1]
Prexasertib (LY2606368) CHK1 > CHK2>90% Tumor Growth Inhibition (TGI) in Calu-6 and SKOV3 orthotopic models[7].Phase II (Ovarian/Squamous Cell)[6][8]
SCH900776 (MK-8776) CHK1 (500x over CHK2)Enhances gemcitabine/radiation efficacy in MiaPaCa-2 pancreatic xenografts[9].Phase I/II (Leukemia/Solid Tumors)[10]
AZD7762 CHK1 = CHK2Sensitizes T47D breast cancer xenografts to radiation[4].Terminated (Cardiac toxicity)[10]

Insight: The (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold shares the high selectivity profile of SCH900776, avoiding the off-target CHK2/cardiac toxicities associated with equipotent inhibitors like AZD7762[9][10].

In Vivo Xenograft Validation Protocol

To establish trustworthiness, xenograft validation must be a self-validating system. This protocol incorporates strict randomization, vehicle controls, and parallel Pharmacodynamic (PD) cohorts to prove that tumor shrinkage is directly caused by CHK1 inhibition.

Phase 1: Cell Line Selection & Implantation

Why this matters: Efficacy is highly dependent on the genetic background. Selecting a p53-mutant line (e.g., Calu-6 lung carcinoma or HT-29 colon carcinoma) maximizes the synthetic lethal effect[3][5].

  • Cell Preparation: Culture Calu-6 cells to 80% confluence. Harvest and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Causality: Matrigel provides extracellular matrix support, significantly enhancing initial engraftment and vascularization rates[7].

  • Inoculation: Inject 1×106 cells subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth via caliper measurements. Once tumors reach an average volume of ~150 mm³, randomize mice into treatment groups (n=8 per group) to ensure equal baseline disease burden[7].

Phase 2: Dosing Strategy (Monotherapy vs. Combination)

Why this matters: CHK1 inhibitors are often used to potentiate standard-of-care genotoxic drugs.

  • Formulation: Dissolve the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivative in 20% Captisol (pH 4.0) to ensure systemic bioavailability[7].

  • Groups:

    • Group 1: Vehicle Control (20% Captisol, Subcutaneous, BIDx3).

    • Group 2: Monotherapy (10 mg/kg Inhibitor, Subcutaneous, BIDx3).

    • Group 3: Gemcitabine Control (60 mg/kg, Intraperitoneal, Q3D).

    • Group 4: Combination (Gemcitabine + Inhibitor).

  • Administration: Administer the CHK1 inhibitor 24 hours after gemcitabine. Causality: Administering the genotoxic agent first induces DNA damage and arrests cells in S-phase. The subsequent CHK1 blockade forces these damaged cells into premature mitosis, maximizing apoptosis[11].

Phase 3: Pharmacodynamic (PD) Biomarker Harvest

Why this matters: Tumor shrinkage alone does not prove mechanism. We must demonstrate target engagement in the tumor tissue.

  • Tissue Collection: Harvest tumors from a parallel PD cohort at 4h, 8h, and 24h post-final dose. Snap-freeze in liquid nitrogen.

  • Biomarker Readouts (Western Blot / IHC):

    • p-CHK1 (S345): Paradoxically increases upon CHK1 inhibition. ATR hyper-phosphorylates S345 as the cell attempts to overcome the kinase blockade, eventually leading to CHK1 degradation[9].

    • γH2AX: A direct marker of DNA double-strand breaks. Elevated levels confirm replication catastrophe[3][5].

Workflow Cell 1. Cell Line Prep (p53-mutant Calu-6) Implant 2. Subcutaneous Implantation Cell->Implant Random 3. Randomization (Tumor ~150 mm³) Implant->Random Dose 4. Dosing Regimen (Vehicle / Inhibitor) Random->Dose PKPD 5. PK/PD Harvest (4h, 8h, 24h) Dose->PKPD Target Engagement Efficacy 6. Efficacy Readout (TGI & Survival) Dose->Efficacy Tumor Shrinkage

Experimental workflow for in vivo xenograft validation of CHK1 inhibitors.

Expected Quantitative Data Presentation

A successful validation of a (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine analog should yield data comparable to the table below, demonstrating both single-agent efficacy in p53-mutant models and synergistic potentiation of standard chemotherapy.

Treatment GroupMean Tumor Volume (Day 21)Tumor Growth Inhibition (TGI %)γH2AX Fold Change (vs. Vehicle)p-CHK1 (S345) Status
Vehicle Control 1,250 mm³N/A1.0xBasal
Inhibitor (10 mg/kg) 480 mm³61.6%3.5xHyper-phosphorylated
Gemcitabine (60 mg/kg) 610 mm³51.2%2.8xElevated
Combination 110 mm³91.2% 8.2x Hyper-phosphorylated / Degraded

Note: TGI > 50% is generally considered biologically significant. A TGI > 90% in combination therapy indicates strong synergistic replication catastrophe, validating the compound's mechanism of action[7][12].

References

  • RCSB Protein Data Bank. "2WMX: Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors." RCSB PDB, [Link]

  • Journal of Clinical Investigation. "Mutant p53 establishes targetable tumor dependency by promoting unscheduled replication." JCI,[Link]

  • Spandidos Publications. "The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo." Spandidos Publications,[Link]

  • Molecular Cancer Therapeutics (AACR). "Identification of Preferred Chemotherapeutics for Combining with a CHK1 Inhibitor." AACR Journals,[Link]

  • Clinical Cancer Research (AACR). "Sensitization of Pancreatic Cancer to Chemoradiation by the Chk1 Inhibitor MK8776." AACR Journals,[Link]

  • Frontiers in Oncology. "Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising." Frontiers,[Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals A Note on Data Availability: Publicly available pharmacokinetic data for (1H-Pyrazolo[3,á,b]pyridin-4-yl)methanamine is limited. This guide, therefore, util...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Availability: Publicly available pharmacokinetic data for (1H-Pyrazolo[3,á,b]pyridin-4-yl)methanamine is limited. This guide, therefore, utilizes a representative and structurally related pyrazolopyridine analogue, referred to herein as Compound 17, for which in vivo pharmacokinetic data has been published, to illustrate the principles and methodologies of comparative pharmacokinetic analysis.[1] The insights and protocols presented are grounded in established practices for small molecule drug discovery and are broadly applicable to the pyrazolopyridine class of compounds.

Introduction: The Critical Role of Isomer-Specific Pharmacokinetics in Drug Development

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of purines. This structural mimicry allows pyrazolopyridine derivatives to effectively target the ATP-binding sites of numerous kinases, making them a fertile ground for developing targeted therapies, particularly in oncology.[2][3] (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its isomers represent a class of small molecules with significant therapeutic potential. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a leading cause of late-stage failures.[4]

Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different absorption, distribution, metabolism, and excretion (ADME) profiles.[5] These differences can profoundly impact a compound's efficacy, safety, and dosing regimen. A seemingly minor shift in the position of a substituent can alter a molecule's solubility, permeability, metabolic stability, and interaction with drug transporters and metabolizing enzymes. Therefore, a comprehensive and comparative evaluation of the pharmacokinetics of isomers is not merely a regulatory formality but a critical step in identifying a drug candidate with the highest probability of clinical success.[6][7]

This guide provides a framework for the comparative pharmacokinetic profiling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its isomers. We will delve into the core in vitro and in vivo assays that form the foundation of modern ADME science, offering detailed, field-tested protocols and explaining the scientific rationale behind each experimental choice.

The ADME Quartet: A Comparative Overview

The pharmacokinetic profile of a drug is governed by four fundamental processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding how isomers behave in each of these processes is key to selecting the optimal candidate for further development.

Absorption: Crossing the Barriers

For oral drug administration, absorption from the gastrointestinal tract is the first hurdle. Key parameters influencing absorption include solubility and permeability.

  • Aqueous Solubility: Poor solubility can limit the amount of drug that dissolves in the gut, thereby restricting its absorption.

  • Membrane Permeability: The ability of a compound to passively diffuse across the intestinal epithelium is a critical determinant of its oral bioavailability.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by:

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body. High plasma protein binding can limit the drug's efficacy.

  • Tissue Distribution: The propensity of a drug to accumulate in specific tissues can impact both its efficacy and toxicity.

Metabolism: The Biotransformation Engine

The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) family modify drugs to facilitate their excretion. Key considerations include:

  • Metabolic Stability: Rapid metabolism can lead to a short half-life and low systemic exposure, potentially requiring frequent dosing.

  • Metabolite Identification: Identifying the major metabolites of a drug is crucial, as they may have their own pharmacological activity or toxicity.

Excretion: The Final Exit

The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) and the liver (biliary excretion). The rate and route of excretion determine the drug's half-life and potential for accumulation.

In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment

In vitro ADME assays are indispensable tools in early drug discovery, providing crucial data to guide compound selection and optimization while minimizing the use of animal studies.[8][9][10] These assays are designed to be high-throughput, allowing for the rapid screening of multiple compounds.[4]

Comparative In Vitro ADME Data for Pyrazolopyridine Isomers (Representative Data)

The following table presents hypothetical, yet representative, in vitro ADME data for three pyrazolopyridine isomers to illustrate the potential differences that can arise from subtle structural changes.

ParameterIsomer AIsomer BIsomer C
Aqueous Solubility (µM) 5015025
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1.5 (Low)15.0 (High)5.0 (Moderate)
Plasma Protein Binding (%) 99.595.098.0
Human Liver Microsomal Stability (t½, min) 156540
CYP3A4 Inhibition (IC₅₀, µM) 2.5>5010.0

Interpretation of the Data:

  • Isomer B emerges as the most promising candidate from this initial screen. It exhibits higher solubility and permeability, suggesting better oral absorption. Its lower plasma protein binding indicates a larger free fraction available for therapeutic action. Furthermore, its significantly higher metabolic stability and lack of CYP3A4 inhibition suggest a lower potential for rapid clearance and drug-drug interactions.

  • Isomer A displays low permeability and high metabolic instability, both of which are significant liabilities for an orally administered drug.

  • Isomer C shows moderate properties but its lower solubility compared to Isomer B might limit its absorption at higher doses.

In Vivo Pharmacokinetic Studies: The Whole-Picture Assessment

While in vitro assays provide valuable initial data, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a whole biological system.[7][11] These studies provide critical information on a drug's bioavailability, clearance, and half-life, which are crucial for predicting human pharmacokinetics and designing clinical trials.[7]

Comparative In Vivo Pharmacokinetic Data (Representative Data for Compound 17)

The following table presents representative in vivo pharmacokinetic data for a pyrazolopyridine analogue (Compound 17) following intravenous (IV) and oral (PO) administration in mice.[1]

ParameterIV Administration (4 mg/kg)PO Administration (8 mg/kg)
Cmax (ng/mL) 372.2189.5
Tmax (h) 0.252.0
AUC₀-t (ng·h/mL) 845.61023.7
Half-life (t½, h) 3.54.1
Bioavailability (F%) -60.5%

Interpretation of the Data:

  • The data reveals that Compound 17 is orally bioavailable, with over 60% of the administered dose reaching the systemic circulation.[1]

  • The time to reach maximum concentration (Tmax) is 2 hours, indicating relatively rapid absorption.[1]

  • The half-life of approximately 4 hours suggests that the compound is cleared from the body at a moderate rate.[1]

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for key in vitro and in vivo pharmacokinetic assays. These protocols are based on industry-standard practices and are designed to be self-validating.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by liver enzymes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[12][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line is the rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Caco-2 Permeability Assay

Objective: To assess the potential for oral absorption of a compound by measuring its permeability across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Study:

    • Apical to Basolateral (A-B): Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side. This assesses the potential for active efflux.

  • Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of a compound following IV and PO administration.

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., CD-1 or C57BL/6).

  • Dosing:

    • IV Group: Administer the compound intravenously via the tail vein at a specific dose (e.g., 4 mg/kg).[1]

    • PO Group: Administer the compound orally by gavage at a specific dose (e.g., 8 mg/kg).[1]

  • Blood Sampling: Collect blood samples from a subset of animals at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable route (e.g., retro-orbital sinus or tail vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[14] The development and validation of such methods should adhere to regulatory guidelines.[15][16][17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Visualizing the Workflow: Diagrams and Pathways

Visual aids are crucial for understanding complex experimental workflows and biological pathways. The following diagrams were created using Graphviz (DOT language) to illustrate key processes in pharmacokinetic profiling.[18][19]

In Vitro ADME Screening Workflow

G cluster_0 Compound Synthesis & Isomer Separation cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Candidate Selection IsomerA Isomer A Solubility Aqueous Solubility IsomerA->Solubility Permeability Caco-2 Permeability IsomerA->Permeability PPB Plasma Protein Binding IsomerA->PPB MetStab Metabolic Stability IsomerA->MetStab CYP_Inhib CYP Inhibition IsomerA->CYP_Inhib IsomerB Isomer B IsomerB->Solubility IsomerB->Permeability IsomerB->PPB IsomerB->MetStab IsomerB->CYP_Inhib IsomerC Isomer C IsomerC->Solubility IsomerC->Permeability IsomerC->PPB IsomerC->MetStab IsomerC->CYP_Inhib Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Permeability->Data_Analysis PPB->Data_Analysis MetStab->Data_Analysis CYP_Inhib->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Workflow for in vitro ADME screening of pyrazolopyridine isomers.

In Vivo Pharmacokinetic Study Workflow

G cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Data Interpretation IV_Dosing Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Dosing PO_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LC_MS_MS LC-MS/MS Bioanalysis Plasma_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Modeling LC_MS_MS->PK_Analysis Parameter_Calc Calculation of Cmax, AUC, t½, F% PK_Analysis->Parameter_Calc

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion: A Data-Driven Approach to Drug Candidate Selection

The comparative pharmacokinetic profiling of isomers is a cornerstone of modern drug discovery. By employing a systematic and data-driven approach that integrates in vitro and in vivo studies, researchers can de-risk their drug development programs and select candidates with the highest probability of success. The principles and protocols outlined in this guide provide a robust framework for evaluating the ADME properties of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and its isomers, ultimately enabling the identification of a safe and effective therapeutic agent.

References

  • FDA issues final guidance on bioanalytical method valid
  • Selvita. In Vitro ADME. Selvita.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • PharmaLegacy. In Vitro ADME Studies. PharmaLegacy.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • Benchchem. A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • IQVIA Laboratories. In Vitro screening.
  • Xyzagen. In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Xyzagen.
  • van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis, 4(19), 2373-2387.
  • Christianson, C. (2023).
  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Clinical and Bioanalytical Chemistry.
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Emery Pharma. (2024).
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Christianson, C. (2025).
  • BioDuro. In Vivo PK and TK. BioDuro.
  • Koutsofios, E., & North, S. C. (2013). Let's Draw a Graph: An Introduction with Graphviz.
  • Frhyme. (2018). GraphViz Examples and Tutorial. frhyme.code.
  • Sketchviz. Graphviz Examples and Tutorial. Sketchviz.
  • Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz.
  • Al-Suwaidan, I. A., et al. (2021).
  • Frhyme. (2018). Drawing pictures using graphviz. frhyme.code.
  • Fu, W., et al. (2016). Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors. Current Drug Metabolism, 17(8), 743-751.

Sources

Comparative

benchmarking (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine binding kinetics using SPR

Benchmarking the Binding Kinetics of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Scaffolds via Surface Plasmon Resonance (SPR) As a Senior Application Scientist in biophysical characterization, I frequently evaluate nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Binding Kinetics of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Scaffolds via Surface Plasmon Resonance (SPR)

As a Senior Application Scientist in biophysical characterization, I frequently evaluate novel chemical scaffolds for their potential to act as highly potent, long-residence-time kinase inhibitors. One such privileged building block is (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine (CAS: 935466-91-4). This fragment serves as an exceptional purine bioisostere, making it a highly effective hinge-binding motif in the development of Receptor Tyrosine Kinase (RTK) inhibitors, particularly against targets like ROR1 and SRC.

This guide provides an objective benchmarking of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold against alternative heterocyclic rings. Furthermore, it details a self-validating Surface Plasmon Resonance (SPR) methodology to accurately measure the association ( ka​ ) and dissociation ( kd​ ) rates of these small molecules, demonstrating why SPR remains the gold standard over endpoint assays like Bio-Layer Interferometry (BLI) for low-molecular-weight analytes.

Structural Rationale: Why the Pyrazolo[3,4-b]pyridine Core Excels

In kinase drug discovery, the affinity of an inhibitor is heavily dictated by its ability to form stable hydrogen bonds with the ATP-binding pocket (the hinge region) of the kinase.

Recent structural activity relationship (SAR) studies targeting the ROR1 kinase domain demonstrated that scaffold hopping from an imidazo[1,2-b]pyridazine core to a 1H-pyrazolo[3,4-b]pyridine core significantly enhances binding potency [1]. The causality behind this improvement lies in the precise spatial arrangement of the nitrogen atoms in the pyrazolopyridine ring. While standard scaffolds form baseline hydrogen bonds with residues like Phe552 and Tyr554, the introduction of the 1H-pyrazolo[3,4-b]pyridine ring allows for an additional, critical hydrogen bond with Ile555 in the ROR1 hinge region [1]. This extra interaction drastically reduces the dissociation rate ( kd​ ), leading to a prolonged drug-target residence time.

Pathway WNT5A Wnt5a Ligand ROR1 ROR1 Kinase Domain WNT5A->ROR1 Downstream PI3K / SRC Signaling ROR1->Downstream Tumor Tumor Cell Proliferation Downstream->Tumor Inhibitor 1H-Pyrazolo[3,4-b]pyridine Scaffold Inhibitor->ROR1 Hinge Binding (Ile555) Blocks ATP Pocket

Fig 1: ROR1 kinase signaling pathway and targeted inhibition by pyrazolopyridine scaffolds.

Kinetic Benchmarking: Pyrazolo[3,4-b]pyridine vs. Alternative Scaffolds

To objectively evaluate the performance of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold, we benchmark its binding kinetics against alternative heterocyclic rings using SPR data derived from ROR1 kinase assays [1].

While techniques like Single Cell Interaction Cytometry (scIC) provide excellent cellular context, SPR is uniquely suited for this benchmarking because it is a label-free technique that offers high-resolution detection of small refractive index changes, which is mandatory for low-molecular-weight (<500 Da) fragments and compounds [3].

Table 1: SPR Binding Affinity Benchmarking of Kinase Inhibitor Scaffolds against ROR1

Scaffold / Ring SystemCompound IDTarget KD​ (μM)Structural & Kinetic Advantage
1H-Pyrazolo[3,4-b]pyridine 19h ROR1 0.10 Optimal. Forms additional H-bond with Ile555, minimizing kd​ .
1H-Pyrrolo[2,3-b]pyridine19jROR10.11High affinity, but lacks the optimal nitrogen donor/acceptor geometry of pyrazole.
Amino piperidine19kROR10.16Moderate affinity; higher flexibility increases entropic penalty upon binding.
Imidazo[1,2-b]pyridazine14hROR1ReferenceBaseline hinge binding; lacks interaction with Ile555.
Nitroindole19gROR1> 10.0Complete loss of binding activity due to steric clash in the ATP pocket.

Data synthesized from ROR1 inhibitor scaffold hopping studies utilizing GE Biacore SPR instruments [1].

Self-Validating SPR Experimental Protocol

To generate reliable kinetic data ( ka​ , kd​ , and KD​ ) for small molecules like (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivatives, the experimental design must account for the low mass of the analyte and the high bulk refractive index of organic solvents. Below is a self-validating, step-by-step protocol for benchmarking these compounds.

Phase A: High-Density Target Immobilization

Causality: Small molecules generate very low SPR response units (RU). To achieve a theoretical maximum response ( Rmax​ ) of at least 20-30 RU, the larger kinase target must be immobilized at a very high density[2].

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore instrument (e.g., Biacore 8K or X100) and prime with PBS-P+ buffer.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min to create reactive succinimide esters.

  • Ligand Coupling: Dilute recombinant ROR1 kinase domain (AA453-783) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein via electrostatic attraction to the dextran matrix. Inject until an immobilization level of ~12,500 RU is achieved [1].

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual esters.

  • Reference Cell: Perform the exact same activation and quenching steps on Flow Cell 1 (FC1) without the protein to serve as an in-line reference.

Phase B: Solvent Correction Setup (Critical Step)

Causality: (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivatives require DMSO for solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift that obscures the true binding signal.

  • Prepare running buffer: PBS-P+ supplemented with exactly 5% DMSO .

  • Create an 8-point solvent correction curve by mixing buffers containing 4.5% to 5.5% DMSO.

  • Inject this series to map the bulk shift on the active cell (FC2) versus the reference cell (FC1). The software will use this curve to mathematically subtract DMSO-induced artifacts from your analyte sensorgrams.

Phase C: Single-Cycle Kinetics (SCK)

Causality: High-affinity pyrazolopyridines often exhibit very slow dissociation rates. Traditional multi-cycle kinetics would require impractically long regeneration steps, risking the denaturation of the immobilized ROR1 kinase[2]. SCK bypasses this by injecting increasing concentrations sequentially without regeneration.

  • Prepare a 5-point dose-response series of the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine derivative (e.g., 0.01 μM to 1.0 μM) in the exact 5% DMSO running buffer.

  • Inject the concentrations sequentially (lowest to highest) for 120 seconds each at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • After the final (highest) concentration, allow buffer to flow for 600 seconds to capture a robust dissociation phase ( kd​ ).

  • Data Fitting: Double-reference the data (subtracting FC1 and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling ROR1) Solvent 2. Solvent Correction (5% DMSO Calibration) Immobilize->Solvent Inject 3. Analyte Injection (Single-Cycle Kinetics) Solvent->Inject Dissociate 4. Dissociation Phase (600s Buffer Wash) Inject->Dissociate Fit 5. Kinetic Fitting (1:1 Langmuir Model) Dissociate->Fit

Fig 2: Self-validating SPR experimental workflow for small molecule kinetic analysis.

Conclusion

When benchmarking kinase inhibitor fragments, the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold demonstrates superior binding kinetics compared to traditional imidazopyridazines or indoles. By leveraging the exact geometry of its nitrogen atoms to form secondary hydrogen bonds deep within the kinase hinge region (e.g., Ile555 in ROR1), it significantly lowers the dissociation rate. To accurately capture these nuanced kinetic advantages, a rigorously controlled SPR workflow—incorporating high-density immobilization, strict DMSO solvent correction, and single-cycle kinetics—is an indispensable tool for the modern drug development professional.

References

  • Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

  • High affinity interaction. SPRpages. Retrieved from [Link]

  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis. RoukenBio. Retrieved from[Link]

Validation

Cross-Reactivity Profiling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine in Kinase Panels: A Comparative Guide

Executive Summary & Rationale The development of ATP-competitive kinase inhibitors requires rigorous cross-reactivity profiling to mitigate off-target toxicities. In the oncology landscape, Checkpoint Kinase 1 (CHK1) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of ATP-competitive kinase inhibitors requires rigorous cross-reactivity profiling to mitigate off-target toxicities. In the oncology landscape, Checkpoint Kinase 1 (CHK1) has emerged as a critical target for sensitizing p53-deficient cancer cells to DNA-damaging therapies. However, achieving high selectivity for CHK1 over structurally homologous kinases—such as CHK2, Cyclin-Dependent Kinases (CDKs), and Aurora kinases—remains a formidable medicinal chemistry challenge.

This guide objectively evaluates the (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold (hereafter referred to as the PPM scaffold ), a potent pharmacophore identified via fragment-based template screening [1]. We compare its biochemical and cellular cross-reactivity profile against two clinical-stage CHK1 inhibitors: AZD7762 (a thiophene carboxamide urea)[2] and SCH900776 / MK-8776 (a pyrazolo-pyrimidine derivative) [3].

Structural Basis of Kinase Selectivity

To understand the causality behind the experimental data, one must analyze the binding modes within the kinase ATP pocket:

  • The PPM Scaffold: The 1H-pyrazolo[3,4-b]pyridine core acts as a highly efficient hinge-binding motif. The N1-H and the N2 lone pair form critical bidentate hydrogen bonds with the backbone amide and carbonyl of Cys87 in the CHK1 hinge region. The appended methanamine group is strategically directed toward the solvent-exposed ribose pocket, forming a salt bridge with Glu91. This specific interaction network drives its high selectivity against CDKs [1].

  • AZD7762: Designed as a dual CHK1/CHK2 inhibitor, it utilizes a thiophene carboxamide core. While highly potent, its extended planar structure allows it to fit into the ATP pockets of several off-target kinases, leading to a broader cross-reactivity profile [2].

  • SCH900776: Utilizes a pyrazolo-pyrimidine core with a piperidine ring. It achieves exquisite selectivity for CHK1 over CHK2 by exploiting the subtle differences in the activation loop conformations between the two kinases [3, 4].

Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates (pS317/pS345) CDC25 CDC25A/C Phosphatases CHK1->CDC25 Phosphorylates & Degrades CDK CDK1/2 Activation CDC25->CDK Inhibits Arrest Cell Cycle Arrest & DNA Repair CDK->Arrest Triggers Inhibitor PPM Scaffold Inhibitor Inhibitor->CHK1 ATP-competitive Inhibition

Fig 1: ATR-CHK1 DNA Damage Response Pathway and the pharmacological intervention point of the PPM scaffold.

Comparative Kinase Panel Profiling Data

Biochemical profiling provides the foundational metric for selectivity. The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) of a representative optimized PPM scaffold against AZD7762 and SCH900776 across a targeted panel of cell-cycle and survival kinases.

Note: Assays were normalized to ATP concentrations at the respective Km​ for each kinase to ensure objective comparison.

Kinase TargetPPM Scaffold Lead ( IC50​ , nM)AZD7762 ( IC50​ , nM)SCH900776 ( IC50​ , nM)Selectivity Implication
CHK1 2.5 5.0 3.0 Primary target efficacy. All show high potency.
CHK2 85010.01500AZD7762 is a dual inhibitor; PPM & SCH are CHK1-selective.
CDK2/CycA >10,000150160PPM scaffold shows superior avoidance of CDK-driven toxicity.
Aurora A >10,000450>10,000Avoidance of off-target mitotic catastrophe.
FGFR1 1,200>1,000>1,000Minor cross-reactivity; manageable at therapeutic doses.
PLK1 >10,000>10,000>10,000Clean profile across all three compounds.

Data Synthesis: The PPM scaffold demonstrates an exceptionally clean profile, particularly concerning CDK2. Because CDKs share a high degree of structural homology with CHK1 in the ATP-binding cleft, the >4,000-fold selectivity window of the PPM scaffold is a significant medicinal chemistry achievement compared to earlier generation inhibitors [1, 4].

Self-Validating Experimental Protocols

To generate trustworthy cross-reactivity data, the experimental design must account for the high intracellular ATP concentration (~1-5 mM), which can outcompete weak inhibitors. The following protocols detail the self-validating workflow used to establish the data above.

Protocol A: Radiometric High-Throughput Kinase Profiling (HotSpot Assay)

Why this method? Fluorescence-based assays (like FRET) can suffer from compound auto-fluorescence interference. A 33P -radioisotope incorporation assay provides an absolute, interference-free quantification of kinase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3​VO4​ , 2 mM DTT, and 1% DMSO.

  • Enzyme/Substrate Mix: Dilute recombinant human CHK1 (or panel kinases) and the substrate (e.g., Cdc25C peptide for CHK1) into the reaction buffer.

  • Compound Addition: Dispense the PPM scaffold compounds (10-point dose-response, 1:3 serial dilutions starting at 10 µM) into the assay plates using acoustic liquid handling (Echo 550). Incubate for 20 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at the pre-determined Km​ for each specific kinase, e.g., 80 µM for CHK1) and trace [ γ

    33P ]ATP.
  • Termination & Detection: Incubate for 2 hours at room temperature. Spot the reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Read the incorporated radioactivity using a scintillation counter.

  • Validation Check: Ensure the Z'-factor of the control wells is >0.7. Calculate IC50​ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Western Blotting)

Why this method? Biochemical selectivity does not always translate to cellular selectivity due to differential membrane permeability and intracellular ATP competition. We validate CHK1 inhibition by monitoring the abrogation of autophosphorylation (pS296) and the downstream target (p-CDC25C).

Step-by-Step Methodology:

  • Cell Culture & Arrest: Culture HT29 colon carcinoma cells. Induce DNA damage and G2/M arrest by treating with 1 µM Gemcitabine for 18 hours.

  • Inhibitor Treatment: Add the PPM scaffold compound at varying concentrations (10 nM to 1 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phospho-epitopes).

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against CHK1, p-CHK1 (Ser296) [Autophosphorylation marker], p-CHK1 (Ser345) [ATR-dependent activation marker], and β -actin (loading control).

  • Validation Check: A highly selective CHK1 inhibitor will dose-dependently decrease p-CHK1 (Ser296) without reducing the total CHK1 protein levels or the upstream ATR-mediated p-CHK1 (Ser345) signal.

Workflow Comp Compound Synthesis (PPM Scaffold) Primary Primary CHK1 Biochemical Assay Comp->Primary Panel Broad Kinase Profiling (n>200) Primary->Panel Cell Cellular Target Engagement (Western) Panel->Cell

Fig 2: Sequential workflow for validating kinase inhibitor cross-reactivity and cellular efficacy.

Mechanistic Insights & Application in Drug Development

The (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold represents a triumph of fragment-based drug design. By starting with a low-molecular-weight, low-affinity core and growing it systematically into the kinase pocket, developers avoided the "molecular obesity" that often plagues high-throughput screening hits.

Key Takeaways for Drug Developers:

  • Isoform Selectivity: If your clinical strategy requires dual CHK1/CHK2 inhibition (e.g., to overcome certain resistance mechanisms), scaffolds like AZD7762 are preferable. However, if the goal is to minimize hematological toxicity—often exacerbated by CHK2 and CDK2 off-target effects—the PPM scaffold or SCH900776 analogs are superior starting points [2, 4].

  • Solubility and PK: The primary amine of the methanamine group provides a basic center ( pKa​ ~ 9.0) that ensures excellent aqueous solubility at physiological pH, a critical parameter for intravenous formulation in combination therapies.

  • Combination Rationale: Because the PPM scaffold exhibits minimal cross-reactivity with survival kinases, it can be safely combined with antimetabolites (like Gemcitabine) or Topoisomerase inhibitors without inducing synergistic off-target toxicities.

References

  • Title: Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening Source: Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies Source: Molecular Cancer Therapeutics (2008) URL: [Link]

  • Title: Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites Source: Molecular Cancer Therapeutics (2012) URL: [Link]

  • Title: Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 Source: ACS Pharmacology & Translational Science (2021) URL: [Link]

Comparative

Optimizing Reproducibility in Cell Viability Assays for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine Derivatives

Introduction: The Analytical Challenge of Pyrazolopyridines The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine core is a highly privileged chemical scaffold in modern oncology and immunology. By acting as an adenine mimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Pyrazolopyridines

The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine core is a highly privileged chemical scaffold in modern oncology and immunology. By acting as an adenine mimetic, this moiety effectively anchors into the hinge region of the ATP-binding pocket of various kinases. Recent structure-activity relationship (SAR) studies have demonstrated that functionalized pyrazolo[3,4-b]pyridines are exceptionally potent inhibitors of targets such as the ALK-L1196M gatekeeper mutant[1], TANK-binding kinase 1 (TBK1)[2], and Fibroblast Growth Factor Receptors (FGFR)[3].

However, translating picomolar enzymatic inhibition ( Kic​ ) into reproducible cellular efficacy ( IC50​ ) remains a significant bottleneck. Preclinical drug screening is currently hindered by a reproducibility crisis, where inter-laboratory variance in cell viability assays frequently leads to high drug attrition rates[4]. When evaluating highly active kinase inhibitors, poor experimental design—such as ignoring metabolic interference, solvent evaporation, or failing to normalize for cell division rates—can generate misleading dose-response curves.

This guide objectively compares the performance of standard cell viability assays when testing pyrazolo[3,4-b]pyridine derivatives and provides a self-validating, step-by-step protocol to ensure absolute data reproducibility.

Pathway Inhibitor (1H-Pyrazolo[3,4-b]pyridin-4-yl) methanamine Scaffold Kinase Target Kinases (e.g., ALK, FGFR, TBK1) Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Signaling Downstream Signaling (MAPK, PI3K/AKT) Kinase->Signaling Phosphorylation Survival Tumor Cell Proliferation Signaling->Survival Promotes

Mechanism of pyrazolo[3,4-b]pyridine derivatives on kinase signaling.

Causality in Assay Variability: Why Do Standard Assays Fail?

To achieve reproducible results, we must first understand the physical and biological causality behind assay failure when screening ATP-competitive inhibitors[5].

  • Metabolic Interference (The Tetrazolium Trap): Assays like MTT or Resazurin rely on mitochondrial reductases to convert a substrate into a measurable signal. Because the pyrazolo[3,4-b]pyridine scaffold can occasionally cross-react with off-target metabolic kinases, it may suppress cellular metabolism without inducing actual cell death. This yields an artificially low signal, creating a false positive for cytotoxicity.

  • Confounding Growth Rates: Standard IC50​ calculations are heavily skewed by the natural doubling time of the specific cell line used. A fast-dividing cell line will make an inhibitor appear more potent than a slow-dividing one.

  • Solvent & Edge Effects: Variations in DMSO concentration across a 96- or 384-well plate, combined with media evaporation at the plate edges, can shift dose-response curves by up to a full log scale[4].

Objective Comparison of Viability Assays

To mitigate these confounders, we must select the correct assay chemistry. Below is a quantitative comparison of standard viability assays specifically evaluated for screening pyrazolo[3,4-b]pyridine kinase inhibitors.

Assay PlatformPrimary Biological ReadoutSusceptibility to Scaffold InterferenceReproducibility (CV%)Recommended Use Case
CellTiter-Glo® (Luminescent) Intracellular ATP levelsLow< 5% Primary High-Throughput Screening
CyQUANT™ (Fluorescent) Total DNA ContentVery Low< 8% Multiplexing / Cytostatic Validation
Resazurin / MTT (Colorimetric) Mitochondrial ReductaseHigh (Metabolic shift risk)10 - 18%Secondary Confirmation Only
Trypan Blue (Automated) Membrane IntegrityNone12 - 20%Low-throughput validation

The Verdict: Relying solely on metabolic assays (MTT/Resazurin) for this class of inhibitors is a critical error. A multiplexed approach —combining an ATP-based luminescent assay with a DNA-binding fluorescent assay—creates a self-validating system. If ATP levels drop but DNA content remains stable, the compound is merely cytostatic or metabolically interfering, not cytotoxic.

Self-Validating Protocol for Kinase Inhibitor Screening

To ensure scientific integrity and eliminate inter-laboratory variance, implement the following step-by-step methodology. This protocol utilizes Growth Rate ( GR50​ ) metrics, which correct for cell-line specific confounders[4].

Step 1: Compound Preparation & Standardization
  • Dissolve the (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine derivative in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Perform serial dilutions in a deep-well block using 100% DMSO, ensuring the final DMSO concentration transferred to the cells is strictly normalized to 0.1% (v/v) across all wells, including vehicle controls.

Step 2: Cell Seeding & Evaporation Control
  • Harvest target cells (e.g., Ba/F3 or H2228 cells for ALK inhibition[1]) during the logarithmic growth phase.

  • Seed cells into a 384-well opaque plate. Critical Step: Do not seed cells in the outermost perimeter wells. Fill these edge wells with 100 µL of sterile PBS to create an evaporation barrier.

  • Incubate the plate for 24 hours at 37°C, 5% CO2​ to allow for cell adherence and recovery.

Step 3: Dosing and Time-Zero ( T0​ ) Measurement
  • The Self-Validating Control: Before adding the drug, take a subset of untreated wells and perform the viability assay. This establishes the T0​ cell count, which is mathematically required to calculate the GR50​ metric.

  • Pin-transfer the serially diluted inhibitors into the remaining test wells. Incubate for 72 hours.

Step 4: Multiplexed Readout
  • Add the DNA-binding dye (e.g., CyQUANT) directly to the culture media. Incubate for 60 minutes and read fluorescence (Ex 508 nm / Em 527 nm).

  • Immediately following the fluorescent read, add the ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to the exact same wells. Lyse for 10 minutes and read luminescence.

Step 5: Data Normalization ( GR50​ Calculation)

Instead of calculating standard viability, calculate the Growth Rate (GR) value for each concentration using the formula:

GR(c)=2log2​(xctrl​/x0​)log2​(x(c)/x0​)​−1

(Where x(c) is the readout at concentration c , x0​ is the T0​ readout, and xctrl​ is the vehicle control readout).

Workflow Prep 1. Compound Prep Standardized DMSO Seed 2. Cell Seeding Control Edge Effects Prep->Seed Treat 3. Dosing Equalized Solvent Seed->Treat Assay 4. Multiplex Assay ATP + DNA Readouts Treat->Assay Analyze 5. Normalization Calculate GR50 Assay->Analyze

Self-validating workflow for reproducible kinase inhibitor viability screening.

Conclusion

The (1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine scaffold represents a highly potent class of targeted therapeutics. However, the integrity of preclinical data depends entirely on the rigorous design of the cell viability assays used to evaluate them. By abandoning outdated metabolic assays in favor of multiplexed ATP/DNA readouts, controlling for solvent evaporation, and normalizing data to GR50​ metrics, researchers can establish a self-validating system that guarantees reproducibility across the drug development pipeline.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: National Institutes of Health (NIH) / PubMed[1]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: Scientific Reports / NIH[4]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Taylor & Francis[2]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability Source: National Institutes of Health (NIH) / PMC[5]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC[3]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

An In-Depth Technical Guide for Laboratory Professionals As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, a heterocyclic amine with potential biological activity. By understanding the principles behind the recommended personal protective equipment (PPE), you can foster a culture of safety and ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

The core principle of laboratory safety is to establish multiple barriers of protection. Engineering controls, such as fume hoods, are the first and most effective line of defense.[4] Administrative controls, including safety protocols and training, provide a framework for safe operation.[4] Personal protective equipment is the final, critical barrier between you and the chemical.

I. Engineering and Administrative Controls: The Foundation of Safety

Before any handling of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, ensure the following engineering and administrative controls are in place:

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood.[4] This minimizes the risk of inhaling potentially harmful vapors or dust.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly labeled.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound, including procedures for spills and emergencies. All personnel must be trained on this SOP before commencing work.[4]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is crucial to prevent skin, eye, and respiratory exposure.

A. Eye and Face Protection: Shielding Your Vision
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[6] These provide a seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating solutions, a face shield should be worn in addition to chemical splash goggles.[6][7]

B. Skin and Body Protection: A Chemical-Resistant Barrier
  • Gloves: The choice of glove material is critical for adequate protection.

    • Nitrile Gloves: Disposable nitrile gloves provide good general protection against a range of chemicals and are suitable for incidental contact.[6] However, it is crucial to double-glove to provide an extra layer of protection and to facilitate quick removal in case of a splash.

    • Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves are appropriate for the solvents being used with (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

    • Proper Technique: Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[4]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[6] This protects your skin and personal clothing from splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

  • Full-Body Protection: In situations with a significant risk of exposure, such as a large-scale reaction or a major spill, a disposable chemical-resistant suit may be necessary.[7][8]

  • Footwear: Closed-toe shoes made of a non-porous material are required in the laboratory at all times.[6]

C. Respiratory Protection: Guarding Against Inhalation

When engineering controls cannot guarantee that airborne concentrations will remain below exposure limits, respiratory protection is necessary.[1][9]

  • Respirator Selection: The type of respirator required depends on the potential for airborne exposure. For weighing and handling of the solid compound where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. If handling volatile solutions, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Fit Testing and Training: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Chemical Splash GogglesDouble Nitrile GlovesLab CoatN95 Particulate Respirator
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronAs needed based on solvent volatility
Running Reactions Chemical Splash GogglesDouble Nitrile GlovesLab CoatAs needed based on reaction scale and volatility
Large-Scale Operations/Spills Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant SuitAir-Purifying Respirator with appropriate cartridges

III. Operational Plan: A Step-by-Step Approach to Safe Handling

  • Preparation:

    • Review the Standard Operating Procedure (SOP) for handling (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and inspect it for any damage.

    • Prepare a designated waste container for contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated work area.

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Use a spatula or other appropriate tools to handle the solid material to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Carefully remove and dispose of contaminated PPE in the designated waste container.

    • Wash hands thoroughly with soap and water.

IV. Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, including empty containers, used gloves, and other disposable materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5]

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10] This may involve incineration at a licensed facility.[10]

  • Empty Containers: Even "empty" containers may retain chemical residues and should be treated as hazardous waste.[4]

Below is a flowchart illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Selection Start Start: Assess Task Task What is the task? (e.g., weighing, solution prep, reaction) Start->Task Weighing Weighing Solid Task->Weighing Weighing SolutionPrep Solution Preparation Task->SolutionPrep Solution Prep Reaction Running Reaction Task->Reaction Reaction Spill Spill/Large Scale Task->Spill Spill/Large Scale PPE_Weighing - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator Weighing->PPE_Weighing PPE_SolutionPrep - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Respirator (as needed) SolutionPrep->PPE_SolutionPrep PPE_Reaction - Chemical Goggles - Double Nitrile Gloves - Lab Coat - Respirator (as needed) Reaction->PPE_Reaction PPE_Spill - Goggles & Face Shield - Double Nitrile Gloves - Chemical Suit - Air-Purifying Respirator Spill->PPE_Spill

Figure 1: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine, ensuring both personal safety and the integrity of their scientific endeavors. A proactive and informed approach to laboratory safety is the cornerstone of innovative research.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • 2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.).
  • 4-Aminopyridine - SynQuest Labs. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-Aminopyridine-504-24-5.docx - UGA research. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • MSDS of 1H-Pyrazolo[3,4-B]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-. (2021, October 12).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 28).
  • (n.d.).
  • (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine - CAS:935466-91-4 - Sunway Pharm Ltd. (n.d.).
  • SAFETY DATA SHEET - 北京沃凯生物科技有限公司. (n.d.).
  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-amine - ChemicalBook. (2025, October 18).
  • 1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety Data Sheets - ECHEMI. (n.d.).
  • GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. (2019, October 15).
  • 39 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as. (n.d.).
  • Disposal Options for Disused Radioactive Sources - Scientific, technical publications in the nuclear field | IAEA. (n.d.).
  • 12 Accumulation and Disposal of Radioactive Waste - GOV.UK. (2026, February 25).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
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(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
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